Cytarabine's cytotoxicity is highly specific to the S-phase of the cell cycle [1]. Its action unfolds through a multi-step process:
Recent research also highlights that at low doses, this compound can induce cellular differentiation in Acute Myeloid Leukemia (AML) cells. This effect is mediated by the activation of the ATR/Chk1 DNA damage signaling pathway, which can lead to cell cycle arrest and maturation of leukemic cells instead of immediate cell death [3].
The following diagram illustrates the this compound activation pathway and its primary mechanisms of action.
This compound is activated to Ara-CTP, which inhibits DNA synthesis via competition, incorporation, and chain termination, leading to cell death or differentiation.
For research and development purposes, understanding the quantitative aspects of this compound's action is crucial.
Table 1: Key Quantitative Pharmacological Data
| Parameter | Value / Range | Context / Cell Line | Significance |
|---|---|---|---|
| IC₅₀ (DNA Synthesis) [6] | 16 nM | In vitro | Potent inhibitor of DNA synthesis. |
| IC₅₀ (Cell Proliferation) [6] | 1.12 μM | Primary AML cells | Dose-dependent growth inhibitory effect. |
| Plasma Half-Life [1] | ~10 minutes | Biphasic elimination in humans | Rapid clearance; often administered via continuous infusion. |
| Protein Binding [1] [2] | ~13% | Low | High volume of distribution and potential to cross biological barriers. |
Table 2: Example In Vitro Experimental Protocol
The following methodology, derived from research cited in the search results, outlines a standard approach to assess this compound's effects on leukemia cells [6].
| Protocol Step | Detailed Methodology |
|---|---|
| 1. Cell Culture | Maintain human leukemia cell lines (e.g., U937, HL-60, CCRF-CEM) in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere. |
| 2. Drug Treatment | Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) and serially dilute it in culture medium to achieve a range of final concentrations (e.g., 10 nM to 1000 nM). Treat exponentially growing cells for a defined period (e.g., 24-72 hours). |
| 3. Viability/Proliferation Assay (e.g., MTT/WST-1) | After treatment, add a cell proliferation reagent like WST-1 to the wells. Incubate for 2-4 hours and measure the absorbance at 450 nm using a spectrophotometer. Calculate the percentage of viable cells relative to the untreated control. |
| 4. Cell Cycle Analysis (Flow Cytometry) | Harvest treated cells, fix in ethanol, and stain with a DNA-binding dye like Propidium Iodide (PI). Analyze the DNA content using a flow cytometer to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle. |
| 5. Differentiation Marker Analysis | After 72 hours of treatment, stain cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14). Analyze the expression levels using flow cytometry. |
Resistance to this compound is a major clinical challenge and can arise through several mechanisms [2] [4]:
The intracellular level of ara-CTP is governed by a balance between activating phosphorylation steps and inactivation pathways. The following diagram and table detail the key proteins involved.
Fig. 1. Intracellular metabolic pathway of this compound (ara-C) leading to the formation of the active metabolite ara-CTP.
| Protein/Gene | Function in Ara-C Metabolism | Effect on Ara-CTP & Drug Efficacy |
|---|---|---|
| hENT1/SLC29A1 [1] | Transmembrane transporter for cellular uptake of ara-C. | Critical for ara-C influx at low doses; reduced function decreases ara-CTP. |
| DCK [1] | Rate-limiting enzyme for the first phosphorylation step (ara-C to ara-CMP). | Reduced expression or activity is a major mechanism of ara-C resistance. |
| CMPK1 [2] | Phosphorylates ara-CMP to ara-CDP. | Lower activity can limit the flux through the activation pathway. |
| NME1/NME2 [2] | Nucleoside diphosphate kinases; phosphorylate ara-CDP to ara-CTP. | Polymorphisms associated with worse clinical outcomes (RFS and OS). |
| CDA [1] | Deaminates ara-C to inactive uracil arabinoside (ara-U). | Overexpression leads to increased drug inactivation and resistance. |
| NT5C2 [1] | Dephosphorylates ara-CMP back to ara-C. | Increased activity reduces the substrate available for further activation. |
| RRM1/RRM2 [1] [2] | Catalytic subunits of ribonucleotide reductase; regulate intracellular dCTP pools. | High dCTP pools compete with ara-CTP for DNA incorporation and inhibit DCK. |
| SAMHD1 [2] | dNTP triphosphohydrolase that hydrolyzes ara-CTP. | Promotes detoxification; its disruption increases cellular sensitivity to ara-C. |
Interpatient variability in ara-CTP accumulation is significant and linked to clinical response. One study reported a 40.5 to 100-fold variation in intracellular ara-CTP levels following treatment [3]. This variability is influenced by genetic polymorphisms.
| Gene | Polymorphism (rs ID) | Clinical/Biological Association |
|---|---|---|
| RRM2 [2] | rs1130609 | Associated with increased risk of chemoresistance and worse relapse-free survival (RFS). |
| NME2 [2] | rs3744660 | Associated with increased risk of chemoresistance and worse RFS. |
| E2F1 [2] | rs3213150 | Associated with increased risk of chemoresistance. |
| NME1 [2] | rs3760468, rs2302254 | Associated with worse RFS and overall survival (OS). |
| SAMHD1 [2] | rs6102991 | Shows a marginal association with a decreased risk of chemoresistance. |
A comprehensive Ara-C SNP Score (ACSS) has been developed to predict intracellular ara-CTP levels [3]. This score combines the effects of multiple SNPs, and patients classified as low-ACSS had significantly lower ara-CTP accumulation, indicating a cumulative effect of these genetic variants [3].
Resistance to this compound primarily arises from insufficient intracellular levels of ara-CTP [1] [4]. Key mechanisms and potential strategies to overcome them are outlined below.
Fig. 2. Primary mechanisms of this compound resistance and proposed strategies to overcome them.
Sequential drug scheduling is another strategic approach. Preclinical in vivo studies have shown that administering methotrexate 3-6 hours before this compound can significantly enhance the production and retention of ara-CTP in leukemic cells [5].
For researchers, measuring ara-CTP kinetics and cellular sensitivity is fundamental to studying this compound.
This protocol assesses the leukemic cells' capacity to activate and retain ara-CTP, a parameter correlated with clinical response [6].
This simple test can help identify functional resistance, including DCK deficiency [4].
Cytarabine must be metabolized to its active form within the cell to exert its cytotoxic effects. The following diagram illustrates its metabolic activation and primary mechanisms of action.
The efficacy of this compound can be limited by several resistance mechanisms, including reduced uptake into the cell, decreased activation by kinases, and increased deactivation by enzymes like cytidine deaminase [1] [2].
For researchers, understanding standard experimental setups is crucial. Below are methodologies for two key applications: in vitro cytotoxicity and investigating combination therapies.
This protocol is used to determine the direct cytotoxic effects of this compound on leukemia cell lines [3].
This methodology assesses whether a second drug can enhance the cell death induced by this compound [3].
This compound's clinical application varies significantly based on the treatment goal, from standard doses to high-intensity regimens. Key pharmaceutical properties and common dosing schedules are summarized below.
| Property | Details |
|---|---|
| Solubility | Soluble in water (100 mM) and DMSO (50 mM) [4] |
| Protein Binding | ~13% [1] [2] |
| Metabolism | Primarily in the liver to an inactive metabolite (uracil arabinoside) [1] [5] |
| Elimination Half-life | Biphasic; initial phase ~10 minutes [1] [5] [2] |
| Excretion | Mainly renal [1] [5] |
| Regimen Type | Typical Dose & Route | Common Clinical Context |
|---|---|---|
| Standard Dose [5] | 100-200 mg/m²/day by continuous IV infusion for 7 days | Remission induction in AML |
| High Dose [5] | 1000-3000 mg/m²/dose IV every 12 hours for 2-6 days | Salvage therapy or consolidation for AML and ALL |
| Low Dose [6] | 20 mg twice daily subcutaneously for 10 days | Patients unfit for intensive chemotherapy |
| Intrathecal [5] | Varies; using specific formulations (e.g., liposomal) | Prophylaxis or treatment of meningeal leukemia |
The clinical utility of this compound is limited by its rapid clearance and significant systemic toxicity [7]. Nanotechnology-based delivery systems are being extensively researched to overcome these challenges:
Cytarabine (ara-C) is a pyrimidine nucleoside analogue that requires intracellular activation to its triphosphate form (ara-CTP) to exert its cytotoxic effects [1]. Its action is highly specific to the S phase of the cell cycle for several key reasons:
The specificity of this compound is not absolute and can be influenced by cellular context. One study noted that in high-density cell cultures or clinical specimens, this compound-induced apoptosis was observed in the G0/G1 phase, suggesting that cell growth status can influence its cell-cycle effects [5].
The intensity of this compound's effect is directly related to its dose and schedule. The following table summarizes the key dosing regimens and their pharmacological rationales, particularly for Acute Myeloid Leukemia (AML).
| Dose Level | Typical Dose Regimen | Pharmacological Rationale & S-phase Targeting |
|---|---|---|
| Standard Dose (SD) | 100 mg/m²/day by continuous IV infusion for 7 days [1] [6] | Maintains a constant plasma level to maximize exposure of cycling cells as they enter S-phase [6]. |
| Intermediate Dose (ID) | 1,000 - 2,000 mg/m², often as a 1-2 hour infusion every 12 hours [6] | Achieves plasma levels that saturate the activation enzymes, leading to maximal intracellular ara-CTP levels comparable to high-dose therapy [6]. |
| High Dose (HD) | 3,000 mg/m² as a 1-3 hour infusion every 12 hours for up to 6 days [1] [6] | Designed to overcome some forms of drug resistance and achieve higher CNS penetration. The 12-hour dosing interval is critical for S-phase targeting [6]. |
The dosing interval is a critical factor for S-phase specificity. This compound has a very short plasma half-life (approximately 10 minutes to 3 hours) [2] [6]. Administering doses every 12 hours, rather than continuously, creates periods of high and low drug concentration. This intermittent schedule can allow some leukemic cells with shorter S-phase durations (as short as 8 hours) to escape exposure, suggesting that shorter intervals between doses could theoretically improve efficacy by catching more cells as they enter S-phase [6].
The activation of the ATR/Chk1 signaling pathway in response to this compound-induced replication stress is a key cellular event. The following diagram illustrates this pathway and its dual roles in promoting survival and enabling differentiation.
Figure 1: The ATR/Chk1 pathway is activated by this compound-induced replication stress, leading to S-phase arrest and divergent cell fates including survival, differentiation, or apoptosis [7] [4].
Activation of this checkpoint can lead to different cellular outcomes. While it initially promotes survival by halting the cycle for repair, persistent arrest can also trigger apoptosis or, as recent evidence suggests, differentiation of AML cells at low this compound doses [4]. Pharmacological inhibition of Chk1 (e.g., with UCN-01) abrogates this checkpoint, forcing cells with damaged DNA to proceed through the cycle, leading to enhanced apoptosis, a strategy explored in clinical trials for relapsed AML [7].
Researchers use several methodologies to investigate this compound's S-phase-specific action and its consequences. The table below outlines key experimental approaches.
| Experimental Method | Key Measurable Outputs | Application & Insight |
|---|---|---|
| Flow Cytometry for Cell Cycle | DNA content analysis (Propidium Iodide) to determine percentage of cells in G1, S, and G2/M phases; Annexin V/PI for apoptosis [4] [5]. | Quantifies S-phase arrest and subsequent apoptosis. For example, low-dose this compound increases the S-phase population, while high doses can increase subG1 (apoptotic) and G2/M fractions [4]. |
| Analysis of Pathway Activation | Immunoblotting to detect phosphorylation of key proteins (e.g., Chk1 at Ser345, Cdk2 at Tyr15) [7] [4]. | Confirms activation of the ATR/Chk1 DNA damage response pathway and its downstream effects, such as inhibition of Cdk2, which is a marker of S-phase arrest [7] [4]. |
| Clonogenic Assays | Number and size of colonies formed by primary leukemic blasts or cell lines after drug treatment [7]. | Measures the long-term reproductive viability of cells after this compound exposure, assessing the ultimate cytotoxic efficacy. |
| DNA Synthesis Inhibition | Measurement of radioactive thymidine (³H-thymidine) incorporation into DNA in the presence of this compound [6]. | Directly measures the inhibition of DNA synthesis, the primary mechanism of action of this compound. Can also be used to identify drug resistance [6]. |
A cited synthesis method for cytarabine starts with a protected cytidine derivative and proceeds through a series of reactions [1]. The following diagram outlines the logical sequence of this chemical synthesis pathway.
Another patented method involves using hexamethyldisilazane as a key reagent, highlighting that alternative and potentially optimized synthetic routes exist [2].
This compound is an antimetabolite that must be activated inside the cell to exert its effect. The following chart illustrates this intracellular activation process and primary mechanism.
The active metabolite Ara-CTP is the critical mediator of cytotoxicity. Its primary action is during the S-phase of the cell cycle, targeting rapidly dividing cells [1] [3] [4].
Recent research reveals that, in addition to cell death, low doses of this compound can induce differentiation of Acute Myeloid Leukemia (AML) cells. This effect shares a mechanism with inhibitors of pyrimidine synthesis, as shown in the table below [5].
| Feature | This compound (Low Dose) | Pyrimidine Synthesis Inhibitors (e.g., Brequinar) |
|---|---|---|
| Primary Trigger | Incorporation into DNA, causing stalled replication forks [5] | Depletion of nucleotide pools (e.g., UMP, dCTP) for DNA synthesis [5] |
| Key Signaling Pathway | Activation of ATR/Checkpoint Kinase 1 (Chk1) pathway [5] | Activation of ATR/Checkpoint Kinase 1 (Chk1) pathway [5] |
| Downstream Effect | Phosphorylation and inhibition of CDC2/CDK1; cell cycle arrest [5] | Phosphorylation and inhibition of CDC2/CDK1; cell cycle arrest [5] |
| Cell Fate Outcome | Myeloid Differentiation (evidenced by CD11b/CD64 expression, morphological changes) [5] | Myeloid Differentiation (evidenced by CD11b/CD64 expression, morphological changes) [5] |
| Rescue Experiment | Differentiation is not reversed by adding nucleosides [5] | Differentiation is reversed by adding uridine or a mix of nucleosides [5] |
This differentiation effect is not reversed by adding nucleosides, distinguishing it from the mechanism of pyrimidine synthesis inhibitors and highlighting its dependence on DNA incorporation [5].
For your ongoing research, here are some key challenges and experimental factors to consider.
| Cell Line | Cell Line Origin | Assay Description | IC50/ED50 Value |
|---|---|---|---|
| CCRF-CEM | Human T-Lymphoblastic Leukemia | Cytotoxicity after 48 hrs | 5.614 pM [7] |
| HL-60 | Human Promyelocytic Leukemia | Cytotoxicity after 48 hrs | 0.6572 µM [7] |
| MOLT-4 | Human Acute Lymphoblastic Leukemia | Cytotoxicity assay | 10 nM [7] |
| HCT116 | Human Colon Carcinoma | Growth inhibition after 24 hrs | 0.12 µM [7] |
| HeLa | Human Cervical Adenocarcinoma | Growth inhibition after 24 hrs | 0.18 µM [7] |
Cytarabine's cytotoxic effect is not immediate but requires intracellular activation and primarily targets DNA synthesis. The sequence of events, from drug administration to cell death, is illustrated in the following workflow.
Diagram of this compound's intracellular mechanism of action.
Understanding this compound's pharmacokinetics and dosing is crucial for its clinical application and research. Key quantitative data is summarized in the tables below.
Table 1: Pharmacokinetic Profile of this compound (Conventional IV Formulation) [1] [2]
| Parameter | Value / Description |
|---|---|
| Absorption | Poor oral bioavailability (<20%); administered via IV, SC, or intrathecal routes. |
| Distribution | Widely distributed. Crosses blood-brain barrier (CSF concentration ~40-50% of plasma). Volume of Distribution: ~3 L/kg. Protein Binding: ~13%. |
| Metabolism | Extensive hepatic metabolism. Activated to ara-CTP. Inactivated to uracil arabinoside (Ara-U). |
| Elimination Half-life | Initial: 7-20 minutes (plasma). Terminal: 1-3 hours (plasma). Intrathecal: 2-6 hours. |
| Excretion | Primarily renal (~80% of dose), mainly as inactive Ara-U. |
Table 2: Common Clinical Dosing Regimens for Acute Myeloid Leukemia (AML) [3] [2]
| Regimen Type | Dose & Schedule | Context |
|---|---|---|
| Standard "7+3" Induction | This compound: 100-200 mg/m² via continuous IV infusion for 7 days. Plus an anthracycline (e.g., Daunorubicin) for 3 days. | Backbone of initial therapy for fit patients [3]. |
| High-Dose Consolidation | This compound: 1-3 g/m² via IV infusion over 2-3 hours, every 12 hours for 4-6 doses. | Post-remission therapy to eliminate residual disease. |
| Investigational (Subcutaneous) | Doses vary; often used in outpatient consolidation to reduce hospitalization [4]. | Emerging approach to improve cost-effectiveness and patient comfort. |
Research continues to optimize the use of this compound and understand the sources of variable patient responses.
Cytarabine (1-β-D-arabinofuranosylcytosine or ara-C) represents a cornerstone chemotherapeutic agent in the treatment of acute myeloid leukemia (AML) and other hematological malignancies, with a clinical track record spanning more than five decades. As a pyrimidine antimetabolite, this compound functions as a nucleoside analog that undergoes intracellular phosphorylation to its active triphosphate form (ara-CTP), which subsequently incorporates into DNA molecules during replication, ultimately leading to termination of DNA synthesis and cell death. The administration method—particularly whether this compound is delivered as a continuous infusion or bolus injection—profoundly influences its pharmacokinetic profile, therapeutic efficacy, and toxicity patterns. Understanding these differences is paramount for optimizing clinical protocols and developing novel combination strategies to overcome drug resistance, which remains a significant clinical challenge in leukemia management. These application notes provide a comprehensive overview of the pharmacological principles, clinical protocols, and experimental methodologies relevant to researchers and drug development professionals working with this compound administration strategies.
The administration route of this compound significantly influences its pharmacokinetic profile and therapeutic efficacy. When administered orally, this compound undergoes extensive first-pass metabolism, resulting in low bioavailability, which necessitates delivery via parenteral routes such as intravenous or subcutaneous injection. This compound demonstrates low plasma protein binding and consequently exhibits a high volume of distribution, enabling penetration into various tissues and body fluids. Notably, this compound demonstrates the ability to cross the blood-brain barrier, making it suitable for treating neoplastic conditions affecting the central nervous system. The metabolism of this compound primarily occurs in the liver, where it is converted into both an active metabolite (azacytidine triphosphate) and an inactive metabolite (uracil arabinoside), with the latter being eliminated through renal excretion [1].
The intracellular activation of this compound represents a critical determinant of its therapeutic efficacy. To exert its cytotoxic effects, this compound must be progressively phosphorylated into its active triphosphate form (ara-CTP) through a series of enzymatic reactions. This active metabolite subsequently competes with deoxycytidine triphosphate (dCTP) for incorporation into elongating DNA strands during the S-phase of the cell cycle. The incorporation of ara-CTP into DNA results in chain termination and inhibition of DNA synthesis, ultimately triggering apoptotic cell death in rapidly dividing leukemic cells. Additionally, ara-CTP can inhibit DNA polymerase activity, further compromising DNA replication and repair mechanisms. The cell cycle specificity of this compound underscores its particular activity against rapidly proliferating cells and explains its efficacy in treating hematological malignancies characterized by high proliferation rates [1].
Table 1: Comparison of this compound Administration Methods
| Parameter | Continuous Infusion | Intermittent Bolus |
|---|---|---|
| Serum Concentration | Maintains steady-state levels (<10 μM) | Peaks and troughs, with higher peak concentrations (≥10 μM) |
| Ara-CTP Accumulation | Sustained intracellular levels | Higher peak accumulation but less sustained |
| Fludarabine Synergy | Enhanced ara-CTP formation at low this compound concentrations | More effective at higher this compound concentrations (≥10 μM) |
| Clinical Applications | Standard-dose regimens (100-200 mg/m²/day for 7 days) | High-dose regimens (1000-3000 mg/m² every 12-24 hours) |
| Toxicity Profile | More predictable myelosuppression | Increased risk of cerebellar toxicity, conjunctivitis, mucositis |
| Mechanistic Emphasis | Extended DNA incorporation time | High peak exposure for maximal DNA incorporation |
The method of administration fundamentally influences the pharmacological behavior and therapeutic profile of this compound. Continuous infusion typically maintains this compound concentrations below 10 μM, which favors sustained intracellular accumulation of ara-CTP over extended periods. This approach ensures constant exposure of cycling leukemic cells to the drug throughout multiple cell cycles, potentially enhancing cytotoxicity against heterogeneous cell populations with varying proliferation rates. In contrast, intermittent bolus administration generates higher peak plasma concentrations (≥10 μM), which may enhance drug penetration into pharmacological sanctuaries and potentially overcome certain resistance mechanisms through sheer concentration advantage. However, this approach produces fluctuating drug levels with periods of subtherapeutic concentrations between doses, potentially allowing for cellular recovery and repair [2] [1].
The synergistic potential with other antileukemic agents also varies between administration methods. Fludarabine phosphate, a purine analog, demonstrates a remarkable ability to enhance the formation and accumulation of ara-CTP—the active metabolite of this compound—through inhibition of key enzymes involved in this compound catabolism. This synergistic interaction exhibits particular clinical relevance in the context of continuous infusion regimens. Preclinical studies using the K562 human leukemic cell line have demonstrated that preincubation with 30 μM F-ara-A (the active metabolite of fludarabine) enhanced intracellular ara-CTP levels by 2.2- to 2.8-fold across a range of this compound concentrations (0.3-10.0 μM). Furthermore, this combination increased the incorporation of ara-CTP into DNA, particularly at this compound concentrations of 1.0 and 3.0 μM, which closely mirror concentrations achieved during continuous infusion regimens in clinical practice [2].
Table 2: Quantitative Effects of Fludarabine on this compound Pharmacodynamics
| This compound Concentration | Ara-CTP Enhancement with Fludarabine | DNA Incorporation Enhancement |
|---|---|---|
| 0.3 μM | 2.2-fold increase | Not significant |
| 1.0 μM | 2.5-fold increase | Significant increase |
| 3.0 μM | 2.6-fold increase | Significant increase |
| 10.0 μM | 2.8-fold increase | Less pronounced |
This compound administration protocols vary significantly based on disease type, treatment phase (induction versus consolidation), and patient-specific factors. The landmark "7 + 3" regimen, which remains the standard of care for fit patients with newly diagnosed AML, employs continuous infusion this compound at 100-200 mg/m²/day for seven days, concurrent with an anthracycline (daunorubicin or idarubicin) administered on days 1-3. This approach capitalizes on the S-phase specificity of this compound by maintaining continuous drug exposure throughout multiple cell cycles, thereby maximizing leukemic cell kill. For consolidation therapy following successful induction, high-dose this compound regimens typically employ intermittent bolus administration at doses ranging from 1000-3000 mg/m² every 12 hours for 4-12 doses, leveraging the concentration-dependent effects to eradicate residual disease [1] [3].
The combination of fludarabine with this compound represents a strategically designed protocol that exploits the biochemical modulation of this compound metabolism. Fludarabine augments intracellular ara-CTP accumulation through several mechanisms: inhibition of ribonucleotide reductase leading to depletion of competing deoxynucleotides, inhibition of CTP synthetase, and direct inhibition of cytidine deaminase—the primary enzyme responsible for this compound catabolism. Clinical protocols typically administer fludarabine (25-30 mg/m²) over 30 minutes approximately 4 hours before this compound administration, creating optimal intracellular conditions for enhanced ara-CTP accumulation. This timed sequential administration has demonstrated particular efficacy in patients with relapsed or refractory acute leukemias, where it can help overcome mechanisms of this compound resistance [2] [4].
Reconstitution and dilution procedures for this compound vary based on the intended administration method. For conventional this compound, vials containing 100-2000 mg of powder should be reconstituted with an appropriate volume of bacteriostatic water for injection (containing 0.945% benzyl alcohol) to achieve concentrations of 20-100 mg/mL. It is crucial to note that benzyl alcohol-containing diluents are contraindicated in neonates and for high-dose regimens due to potential toxicity concerns. For continuous infusion administration, the reconstituted solution is typically further diluted in 500-1000 mL of compatible IV fluid (0.9% sodium chloride or 5% dextrose injection) to achieve the desired concentration for infusion. In contrast, solutions for bolus administration may be administered with minimal dilution [3].
Storage and stability considerations are essential for maintaining drug integrity. This compound solutions should generally be stored at controlled room temperature (15-30°C). When prepared for continuous infusion, the chemical stability of this compound in common infusion fluids typically extends for at least 7 days under refrigerated conditions (2-8°C), though microbial contamination concerns generally limit beyond-use dating to 24-48 hours for admixed products. For bolus administration, the reconstituted solution should ideally be used immediately, though chemical stability data support refrigeration for up to 48 hours. Compatibility issues may arise when this compound is mixed with other drugs, and thus simultaneous administration with other medications through the same IV line should generally be avoided unless specific compatibility data are available [3].
Establishing this compound-resistant cell lines provides a valuable model system for investigating resistance mechanisms and screening potential reversal agents. The standard protocol involves continuous exposure of susceptible leukemia cell lines (such as HL60, THP-1, or U937) to progressively increasing concentrations of this compound over several months. Begin with this compound concentrations approximately 10-20% of the established IC₅₀ value and gradually escalate the concentration as cells demonstrate adaptation and continued proliferation. For HL60 cells, researchers have successfully generated resistant sublines (R-HL60) through continual treatment with this compound concentrations ranging from 1 nM to 1 μM. Similarly, for THP-1 and U937 cells, resistant variants (THP-1/R and U937/R) can be established, with documented IC₅₀ values increasing from 6.34 μM to 36.01 μM for THP-1/R and from 13.15 μM to 90.40 μM for U937/R compared to their parental counterparts [5] [6].
Cytotoxicity assays represent fundamental methodologies for quantifying this compound sensitivity in both parental and resistant cell lines. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay provides a reliable colorimetric approach for assessing cell viability and metabolic activity. Seed cells in 96-well plates at densities of 5,000-10,000 cells per well and allow them to adhere overnight. Subsequently, expose cells to a concentration gradient of this compound (typically spanning 0.1 nM to 100 μM) for 72-96 hours. Following drug exposure, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation. Carefully aspirate the medium and dissolve the resulting formazan crystals in dimethyl sulfoxide (DMSO). Measure absorbance at 570 nm using a plate reader, with a reference wavelength of 630-650 nm to correct for nonspecific absorption. Calculate the percentage viability relative to untreated control cells and determine the IC₅₀ values using appropriate curve-fitting software (e.g., GraphPad Prism) [7] [6].
Intracellular ara-CTP quantification provides critical insights into this compound activation and its modulation by combination agents. Isolate leukemic cells from patient samples or cell culture and incubate with this compound (typically 1-10 μM) in the presence or absence of potential modulators such as fludarabine (30 μM F-ara-A). Following incubation (usually 2-4 hours), immediately place samples on ice, wash with cold phosphate-buffered saline (PBS), and extract nucleotides using ice-cold perchloric acid (0.4 N) or methanol:water mixtures. Neutralize the extracts and analyze ara-CTP levels using high-performance liquid chromatography (HPLC) with UV detection. Separate nucleotides on an anion-exchange column (e.g., Partisil-10 SAX) using a linear gradient of potassium phosphate buffer (pH 3.5-5.0) at flow rates of 1-2 mL/min. Detect ara-CTP by UV absorbance at 254-280 nm and quantify by comparing peak areas to authentic standards. This methodology reliably demonstrates the 2.2- to 2.8-fold enhancement of ara-CTP accumulation when this compound is combined with fludarabine across clinically relevant concentration ranges [2].
Transcriptomic profiling of this compound-resistant cells enables identification of resistance-associated genes and pathways. Extract total RNA from paired parental and resistant cell lines using TRIzol reagent or commercial RNA extraction kits according to standard protocols. Assess RNA quality using agarose gel electrophoresis or automated electrophoresis systems (e.g., Bioanalyzer), ensuring RNA integrity numbers (RIN) exceed 8.0 for microarray analysis. For gene expression microarrays, amplify and label target RNA using established labeling kits (e.g., Low Input Quick Amp Labeling Kit) to generate Cy3-labeled cRNA. Fragment the labeled cRNA to sizes between 50-100 nucleotides and hybridize to microarray platforms (e.g., Agilent SurePrint Microarray) at 65°C for 17 hours. Following hybridization, wash the arrays according to manufacturer specifications and scan using a microarray scanner at 535 nm for Cy3 detection. Analyze raw signal data using feature extraction software, apply quantile normalization, and identify differentially expressed genes (DEGs) with statistical significance (fold change >2, p<0.05) between parental and resistant cells [5].
Figure 1: Experimental Workflow for Gene Expression Analysis in this compound Resistance
Low-dose this compound (LDAC) exerts clinically relevant differentiation effects on AML cells through activation of specific signaling pathways. Exposure of AML cell lines (e.g., U937) to low concentrations of this compound (10-100 nM) for 72 hours induces morphological and functional differentiation characterized by increased cell size, cytoplasmic vacuolization, reduced nuclear-to-cytoplasmic ratio, and enhanced expression of differentiation markers CD11b and CD64. This differentiation response parallels the effects observed with pyrimidine synthesis inhibitors such as AICAr and brequinar. Mechanistically, low-dose this compound triggers replication stress through incorporation of ara-CTP into DNA during synthesis, resulting in stalled replication forks and subsequent activation of the ATR/Chk1 DNA damage signaling pathway. Phosphorylated Chk1 (pChk1-Ser345) then inhibits CDC2 (CDK1) through tyrosine-15 phosphorylation, implementing a cell cycle arrest that facilitates differentiation rather than apoptosis. This mechanistic understanding provides the molecular basis for LDAC regimens used in elderly AML patients unfit for intensive chemotherapy [8].
Checkpoint kinase 1 (Chk1) activation serves as a critical mediator of this compound-induced differentiation. Experimental evidence demonstrates that genetic or pharmacological inhibition of Chk1 effectively abrogates this compound-mediated differentiation, underscoring its essential role in this process. In U937 cells treated with 100 nM this compound for 48-72 hours, immunoblot analysis reveals significantly increased levels of phospho-Chk1 (Ser345) and phospho-CDC2 (Tyr15), consistent with sustained cell cycle arrest in S-phase. This this compound-induced differentiation occurs with minimal apoptosis, as evidenced by low annexin V positivity (comparable to untreated controls) and insensitivity to pan-caspase inhibition. The differentiation response to low-dose this compound exhibits concentration dependence, with maximal effects observed at 100 nM, while higher concentrations (1000 nM) shift the response toward apoptotic cell death characterized by increased subG1 population and annexin V positivity [8].
Genome-wide association studies (GWAS) have identified numerous genetic variants associated with interindividual variability in this compound sensitivity. A comprehensive meta-analysis of six GWAS involving 523 lymphoblastoid cell lines (LCLs) from diverse ancestral populations identified several single-nucleotide polymorphisms (SNPs) within the mutated in colorectal cancers (MCC) gene that significantly associate with this compound-induced cytotoxicity. The most significant SNP (rs1203633) demonstrated a P-value of 1.31×10⁻⁶, with the AA genotype associated with increased this compound sensitivity in LCLs. Clinical validation in pediatric AML patients receiving this compound-containing regimens revealed that this same genotype was associated with poorer overall survival (P=0.015) and increased treatment-related mortality (P=0.0037), likely reflecting enhanced toxicity in sensitive individuals. Expression quantitative trait locus (eQTL) analysis indicated that this compound exposure induces MCC expression by 1.7- to 26.6-fold in LCLs, suggesting a potential functional role for MCC in this compound response [7].
This compound resistance mechanisms involve complex molecular pathways, with recent evidence implicating S100A4, a calcium-binding protein, in mediating resistance through p53 regulation. In this compound-resistant AML cell lines (THP-1/R and U937/R), S100A4 expression is significantly upregulated compared to parental cells. Functional studies demonstrate that the transcription factor NR6A1 directly binds to the S100A4 promoter, enhancing its transcriptional activity. Elevated S100A4 subsequently upregulates p53 expression, promoting AML cell proliferation and conferring resistance to this compound-induced apoptosis. This resistance pathway can be therapeutically targeted, as inhibition of NR6A1 or S100A4 sensitizes resistant cells to this compound, providing a potential strategy for overcoming clinical resistance. Analysis of primary AML patient samples further validates the association between S100A4 overexpression and disease relapse, supporting its role as both a biomarker and potential therapeutic target [6].
Figure 2: Signaling Pathway of this compound-Induced Differentiation through Chk1 Activation
This compound (1-β-D-arabinofuranosylcytosine) is a pyrimidine nucleoside analog that serves as a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies. As an antimetabolite chemotherapeutic agent, this compound exhibits cell phase specificity, primarily killing cells undergoing DNA synthesis (S-phase) and under certain conditions blocking the progression of cells from the G1 phase to the S-phase. Although the mechanism of action is not completely understood, it appears that this compound acts through the inhibition of DNA polymerase, incorporating itself into DNA and RNA molecules, which results in termination of DNA chain elongation and ultimately leads to apoptotic cell death [1].
The MTT cytotoxicity assay represents one of the most widely utilized colorimetric methods for evaluating cell viability and metabolic activity in response to therapeutic agents. First described by Mosmann in 1983, this robust assay leverages the biochemical reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells [2] [3]. The amount of formazan produced is directly proportional to the number of viable cells and their metabolic activity, providing researchers with a quantitative measurement of compound cytotoxicity. For this compound development and testing, the MTT assay offers an efficient, reproducible method to screen cytotoxic potential across various cell models, particularly leukemic cell lines, enabling dose-response characterization and combination therapy assessment [4] [5].
The fundamental principle of the MTT assay centers on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt to purple, insoluble formazan crystals by viable cells. This reduction occurs primarily through the activity of mitochondrial dehydrogenases, particularly succinate dehydrogenase, in metabolically active cells [6] [4]. These enzymes are part of the mitochondrial electron transport chain and utilize NADH and NADPH as cofactors in the reduction process. The resulting formazan crystals are impermeable to cell membranes and thus accumulate intracellularly in living cells, while dead or inactive cells lose this reductive capacity.
The quantitative relationship between metabolic activity and formazan production forms the basis for cytotoxicity assessment. After the formation of formazan crystals, a solubilization solution is added to dissolve the insoluble crystals, producing a homogeneous purple solution. The absorbance intensity of this solution, typically measured at 570 nm with a reference wavelength of 630 nm to correct for background interference, directly correlates with the number of viable cells in the culture [2] [6]. This colorimetric readout enables precise quantification of cell viability and metabolic activity following exposure to this compound or other cytotoxic agents.
While the MTT assay remains widely popular, several alternative tetrazolium-based assays offer different advantages and limitations:
Table 1: Comparison of Tetrazolium-Based Cell Viability Assays
| Assay Type | Substrate | Formazan Product | Key Advantages | Main Limitations |
|---|---|---|---|---|
| MTT | MTT | Insoluble (requires solubilization) | Well-established, inexpensive, reproducible | Solubilization step required, potential crystal interference |
| MTS | MTS | Soluble in aqueous media | No solubilization step, more convenient | May require electron coupling reagents |
| XTT | XTT | Soluble in aqueous media | No solubilization step, suitable for high-throughput | Lower sensitivity compared to MTT |
| WST-1 | WST-1 | Soluble in aqueous media | Highly water-soluble, rapid signal development | Higher cost, chemical instability |
Unlike MTS, XTT, and WST-1 assays that produce water-soluble formazan products, the MTT assay requires a solubilization step which adds complexity but allows for more controlled quantification [6] [4]. The MTT assay's reliance on mitochondrial enzymes makes it particularly suitable for detecting subtle changes in metabolic activity induced by this compound treatment, though its performance can vary depending on the cell types used, and optimization may be required for different experimental conditions [6].
Appropriate cell line selection is critical for meaningful this compound cytotoxicity assessment. For leukemia research, the following cell lines are commonly employed:
Proper cell culture maintenance is essential for assay reproducibility. Cells should be maintained in appropriate media (typically RPMI-1640 for leukemic lines) supplemented with 10-20% fetal bovine serum and 2 mM L-glutamine, and kept in a 37°C humidified atmosphere with 5% CO₂ [5]. Cells should be maintained in the logarithmic growth phase throughout the experiment and should not exceed 80% confluence at the time of assay initiation to ensure optimal metabolic activity and reproducible results [2].
MTT stock solution should be prepared at a concentration of 5 mg/mL in phosphate-buffered saline (PBS) and filter-sterilized. The solution should be protected from light and stored at -20°C in aliquots for up to 6 months. Avoid repeated freeze-thaw cycles and do not store at 4°C for extended periods [6]. The working concentration in the assay typically ranges from 0.2-0.5 mg/mL [2].
Solubilization solutions must be selected based on cell type and experimental conditions. Common options include:
For this compound testing, drug solution preparation requires special consideration due to its solubility characteristics. This compound is freely soluble in water and slightly soluble in alcohol and chloroform [1]. Stock solutions are typically prepared in PBS or culture media at concentrations 100-1000× higher than the final test concentrations to minimize dilution effects when added to cell cultures.
Table 2: Key Experimental Parameters for this compound MTT Assay Optimization
| Parameter | Optimal Condition | Considerations for this compound Testing |
|---|---|---|
| Cell seeding density | 5,000-50,000 cells/well (96-well plate) | Lower densities for rapid proliferation lines; ensure linear range |
| This compound exposure time | 24-72 hours | Dependent on treatment objectives; longer exposure for low concentrations |
| MTT incubation period | 2-4 hours | Varies with cell metabolic activity; optimize for each cell line |
| Solubilization duration | 15 minutes to overnight | Ensure complete dissolution; gentle shaking may be required |
| Absorbance measurement | 570 nm with 630-690 nm reference | Reference wavelength critical for background subtraction |
The following diagram illustrates the complete experimental workflow for the this compound MTT cytotoxicity assay:
The intracellular mechanism of this compound activation and its interaction with the MTT assay detection principle is shown below:
The MTT assay has proven particularly valuable in assessing synergistic interactions between this compound and other therapeutic agents. Research has demonstrated highly synergistic antileukemic activities between this compound and valproic acid (VPA), a histone deacetylase inhibitor, in pediatric AML cell lines and diagnostic blast samples [5]. The extent and direction of cytotoxic interactions can be quantified by determining the combination index (CI) using the following equation:
Where (Dx)₁ and (Dx)₂ are concentrations of this compound and VPA that individually inhibit cell proliferation by 50%, while (D)₁ and (D)₂ are concentrations that produce the same effect when combined. CI values <1 indicate synergistic effects, CI=1 indicates additive effects, and CI>1 indicates antagonistic effects [5].
Studies have revealed that t(8;21) AML blasts are significantly more sensitive to VPA and show far greater sensitivities to combined this compound and VPA than non-t(8;21) AML cases, highlighting the importance of genetic stratification in this compound combination therapy development [5].
The MTT assay plays a crucial role in evaluating novel this compound delivery systems, such as trehalose-coated iron oxide nanoparticles (TINPs). Research has demonstrated that this compound-loaded TINPs (CY-TINPs) show remarkable enhancement in cytotoxic activity against tumors compared to conventional this compound administration [8]. When testing nanocarrier systems, special considerations must be addressed in the MTT protocol:
The development of CY-TINPs with particle sizes of approximately 50 nm and zeta potential of -13.03 mV has demonstrated enhanced cytotoxic activity, improved bioavailability, and delayed drug release, highlighting how MTT assays facilitate the optimization of advanced this compound delivery systems [8].
Table 3: Experimentally Determined this compound IC₅₀ Values in Various Cell Models
| Cell Model | Experimental Conditions | This compound IC₅₀ | References |
|---|---|---|---|
| HL-60 (human promyelocytic leukemia) | 24-hour treatment, MTT assay | ~2.5 μM | [7] |
| Pediatric AML Blasts (t(8;21)) | 72-hour treatment, MTT assay | Range: 0.1-1 μM | [5] |
| Pediatric AML Blasts (non-t(8;21)) | 72-hour treatment, MTT assay | Range: 1-10 μM | [5] |
| Kasumi-1 (AML with t(8;21)) | 96-hour treatment, MTT assay | Varies with combination | [5] |
| THP-1 (AML with t(9;11)) | 96-hour treatment, MTT assay | Varies with combination | [5] |
While the MTT assay provides valuable quantitative data on this compound cytotoxicity, researchers should recognize its inherent limitations:
To address these limitations, consider implementing complementary assays for comprehensive this compound evaluation:
The MTT cytotoxicity assay remains an indispensable tool in this compound development and evaluation, providing researchers with a robust, reproducible method to quantify antileukemic activity across diverse experimental contexts. When properly optimized and executed with appropriate controls, this assay generates reliable data on this compound potency, synergistic interactions, and novel formulation efficacy. By understanding both the capabilities and limitations of the MTT assay, researchers can effectively employ this methodology to advance this compound-based therapeutic strategies for leukemia treatment.
Acute Myeloid Leukemia (AML) represents a heterogeneous hematologic malignancy characterized by rapid proliferation of abnormal myeloid precursor cells in bone marrow and blood, resulting in disrupted normal hematopoiesis and peripheral cytopenias. With approximately 20,000 new cases diagnosed annually in the United States, AML incidence increases significantly with age, displaying a median age at diagnosis of 68 years [1]. The pathobiological complexity of AML stems from diverse acquired genetic abnormalities that cooperate to promote leukemogenesis through disrupted differentiation and uncontrolled proliferation [1]. For nearly half a century, the combination of this compound (cytosine arabinoside, Ara-C) and an anthracycline (typically daunorubicin) has constituted the foundational chemotherapeutic backbone for fit patients with newly diagnosed AML [2] [1]. This combination, administered as the "7+3" regimen (7-day continuous this compound infusion with 3 days of daunorubicin), induces complete remission in 60-80% of younger adults (<60 years) and 40-60% of older adults (>65 years) [2].
The therapeutic landscape for AML has evolved significantly in recent years with the introduction of targeted therapies and novel formulations, yet the this compound-daunorubicin combination remains the reference standard for initial induction therapy [3] [1]. The enduring clinical utility of this regimen stems from its synergistic cytotoxicity against leukemic blasts, achieved through complementary mechanisms of action that disrupt DNA synthesis and repair [4] [2]. Recent advances have focused on optimizing this combination through dose intensification, liposomal encapsulation to maintain synergistic drug ratios, and incorporation of targeted agents based on specific molecular abnormalities [5] [6]. Understanding the pharmacodynamic, pharmacokinetic, and clinical protocol aspects of this compound-daunorubicin therapy remains essential for researchers and clinicians developing next-generation AML treatment strategies.
Table 1: AML Classification and Risk Stratification Based on Genetic Abnormalities
| Risk Category | Cytogenetic Abnormalities | Molecular Mutations | Approximate Frequency |
|---|---|---|---|
| Favorable | t(8;21), inv(16), t(16;16) | Mutated NPM1 without FLT3-ITD, Biallelic CEBPA | 15-20% |
| Intermediate | Normal karyotype, +8, t(9;11) | t(8;21), inv(16) with c-KIT mutations | 40-50% |
| Adverse | Complex karyotype, -5, -7, del(5q) | TP53 mutations, FLT3-ITD high allelic ratio | 30-40% |
Daunorubicin, an anthracycline antibiotic derived from Streptomyces peucetius var. caesius, exerts its antineoplastic activity through three primary mechanisms that collectively disrupt DNA integrity and cellular viability. First, as a DNA intercalating agent, the planar four-ring structure of daunorubicin inserts between DNA base pairs, with the daunosamine sugar moiety positioned in the minor groove, thereby physically impeding DNA and RNA synthesis during the S-phase of the cell cycle [2]. Second, daunorubicin inhibits topoisomerase II activity by stabilizing the cleavable complex between topoisomerase II and DNA, preventing DNA double-strand relegation and generating irreversible DNA breaks [2]. Third, daunorubicin undergoes enzymatic reduction by NADPH-cytochrome P450 reductase to form semiquinone free radicals, which subsequently redox cycle with molecular oxygen to generate superoxide anion and hydrogen peroxide, causing oxidative damage to cellular membranes, proteins, and DNA [2].
The structural determinants of daunorubicin's activity reside in its aglycone and sugar moieties. The aglycone group consists of a tetracyclic ring with quinone and hydroquinone groups on the C and B rings, while the sugar group (daunosamine) attaches to C-7 of the A ring via a glycosidic bond and contains an amine group at C-3 that facilitates DNA binding [2]. These structural features enable the multi-mechanistic cytotoxicity that underpins daunorubicin's efficacy in AML therapy, particularly when combined with this compound.
This compound (1-β-D-arabinofuranosylcytosine) is a pyrimidine nucleoside analog that requires intracellular phosphorylation to its active metabolite, this compound triphosphate (Ara-CTP), to exert antileukemic effects [2]. The cellular uptake of this compound is mediated by nucleoside transport proteins, primarily human equilibrative nucleoside transporter 1 (hENT1) and human concentrative nucleoside transporter 3 (hCNT3) [2]. Once intracellular, this compound undergoes activation phosphorylation through a three-step process catalyzed by deoxycytidine kinase (DCK; to Ara-CMP), deoxycytidine monophosphate kinase (dCMK; to Ara-CDP), and nucleoside diphosphate kinase (NDK; to Ara-CTP) [2].
The primary mechanism of this compound cytotoxicity involves competition with deoxycytidine triphosphate (dCTP) for incorporation into elongating DNA strands during replication. Once incorporated, Ara-CTP acts as a chain terminator that impedes DNA polymerase activity, thereby inhibiting DNA synthesis and repair [2]. This mechanism exhibits cell cycle specificity, with maximal cytotoxicity occurring during the S-phase when DNA synthesis is most active. Additionally, this compound may induce apoptotic signaling through activation of caspase pathways and mitochondrial membrane depolarization, contributing to programmed cell death in AML blasts.
Diagram 1: Mechanisms of Action of this compound and Daunorubicin in AML Cells. This compound requires nucleoside transporter-mediated uptake and phosphorylation to active Ara-CTP, which incorporates into DNA causing chain termination. Daunorubicin acts through DNA intercalation, topoisomerase II inhibition, and free radical generation. Both pathways converge to induce apoptosis.
The rationale for combination therapy with this compound and daunorubicin stems from their demonstrated synergistic cytotoxicity against AML blasts, achieved through complementary mechanisms that enhance DNA damage and impair cellular repair processes [4] [5]. The sequential inhibition of DNA synthesis by this compound followed by DNA intercalation and topoisomerase II inhibition by daunorubicin creates a cascade of irreparable DNA damage that triggers apoptotic pathways more effectively than either agent alone [5]. This synergy is maximized at a specific molar ratio of 1:5 (daunorubicin:this compound), which has been optimized in the liposomal formulation CPX-351 to maintain this ratio following systemic administration [7] [5].
Table 2: Pharmacodynamic Properties of this compound and Daunorubicin
| Parameter | This compound | Daunorubicin |
|---|---|---|
| Drug Class | Pyrimidine nucleoside analog | Anthracycline antibiotic |
| Molecular Weight | 243.22 g/mol | 563.99 g/mol (HCl salt) |
| Primary Mechanism | DNA chain termination after incorporation as Ara-CTP | DNA intercalation and topoisomerase II inhibition |
| Secondary Mechanisms | Inhibition of DNA polymerase | Generation of reactive oxygen species |
| Cell Cycle Specificity | S-phase specific | Non-phase specific |
| Key Activation/Inactivation | Activation: DCK; Inactivation: CDA | Metabolism: Aldo-keto reductase to daunorubicinol |
| Intracellular Transporters | hENT1, hCNT3, ABCC10, ABCC11 | Passive diffusion |
The standard induction regimen for fit patients (<60-65 years or select patients up to 75 years with good performance status) consists of the "7+3" protocol: continuous intravenous infusion of this compound 100-200 mg/m²/day for 7 days combined with daunorubicin 60-90 mg/m²/day administered as intravenous push or short infusion on days 1-3 [8] [3]. The dosing selection within these ranges should be individualized based on patient age, comorbidities, and specific AML characteristics, with higher daunorubicin doses (90 mg/m²) typically reserved for younger patients without significant comorbidities [3]. Administration requires central venous access due to the vesicant properties of daunorubicin and the extended infusion duration of this compound [8].
The treatment response is assessed via bone marrow examination 7-14 days after completion of chemotherapy, except in acute promyelocytic leukemia where different assessment timelines apply [3]. A second induction cycle may be administered if the day 14 bone marrow shows persistent AML with adequate cellularity, typically using a modified "5+2" schedule (this compound for 5 days with daunorubicin for 2 days) [8]. The supportive care requirements during induction include antiemetic prophylaxis with a combination of 5-HT3 antagonists and neurokinin-1 receptor antagonists, antimicrobial prophylaxis (antifungal, antiviral, and occasionally antibacterial), and transfusion support for anticipated cytopenias [8].
Following achievement of complete remission, post-remission therapy is essential to eliminate minimal residual disease and prevent relapse. Consolidation strategies are risk-adapted based on cytogenetic and molecular profiles [3]. For favorable-risk patients (e.g., those with CBF translocations), consolidation typically involves high-dose this compound (HiDAC) at 3 g/m² every 12 hours on days 1, 3, and 5 for 3-4 cycles [3]. Intermediate-risk patients may receive either HiDAC consolidation or allogeneic hematopoietic stem cell transplantation (HSCT), while adverse-risk patients are typically referred for allogeneic HSCT if feasible [3].
The consolidation regimen selection must consider treatment-related toxicity, particularly the neurotoxicity, nephrotoxicity, and ocular toxicity associated with high-dose this compound. Dose reduction (to 1-2 g/m²) may be necessary for older patients or those with impaired renal function [3]. Throughout consolidation therapy, close monitoring for infectious complications and organ toxicities remains imperative, with appropriate dose adjustments based on recovery counts and organ function.
Table 3: Standard "7+3" Protocol Specifications and Modifications
| Component | Standard Dosing | Alternative Dosing | Administration Details |
|---|---|---|---|
| This compound | 100-200 mg/m²/day × 7 days | 200 mg/m² in clinical trials | Continuous IV infusion over 24 hours in sodium chloride 0.9% |
| Daunorubicin | 60 mg/m²/day × 3 days | 90 mg/m² for patients <65 years | IV push over 5-15 minutes |
| Cycle Frequency | Single induction, repeat if needed | May be repeated if remission not achieved | 5-8 weeks between cycles if repeated |
| Dose Modifications | Based on hepatic function for daunorubicin | Renal impairment: this compound dose adjustment rarely needed | Elderly patients or those with comorbidities may require reduced doses |
CPX-351 (Vyxeos) represents a sophisticated drug delivery system that encapsulates this compound and daunorubicin in a fixed 1:5 molar ratio within liposomal nanoparticles [5]. This formulation is specifically approved for adults with therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC) based on its demonstrated superiority over conventional "7+3" chemotherapy in this high-risk population [5] [9]. The liposomal encapsulation maintains the synergistic drug ratio in plasma for over 24 hours following administration, facilitating enhanced intracellular delivery to leukemic blasts while potentially reducing systemic exposure to normal tissues [7] [5].
The mechanistic advantages of CPX-351 include preferential uptake by leukemic cells, potentially mediated by scavenger receptor class B type I which is highly expressed on myeloid leukemia cells and binds negatively charged liposomes [5]. Once internalized, the liposome releases its payload, resulting in sustained intracellular concentrations of both agents at the optimized synergistic ratio [7]. Preclinical studies demonstrated that CPX-351 exhibits enhanced selective cytotoxicity for AML progenitors compared to normal hematopoietic cells, with 5-fold greater sensitivity of AML blasts to CPX-351 versus the free drug combination [7]. This selective toxicity profile may contribute to its improved therapeutic index in clinical applications.
The standard dosing regimen for CPX-351 in newly diagnosed t-AML or AML-MRC is 100 units/m² (corresponding to daunorubicin 44 mg/m² and this compound 100 mg/m²) administered intravenously over 90 minutes on days 1, 3, and 5 of the induction cycle [5] [3] [9]. For patients with inadequate response, a second induction cycle may be administered at the same dose and schedule [9]. Consolidation therapy consists of CPX-351 100 units/m² on days 1 and 3, with the first cycle initiated 5-8 weeks after the start of the last induction cycle [3].
The pharmacokinetic profile of CPX-351 demonstrates mono-exponential, first-order elimination with minimal early-phase distribution and prolonged half-lives (31.5 hours for daunorubicin and 40.4 hours for this compound) [5]. Importantly, >99% of both drugs remain encapsulated in the circulation, maintaining the 1:5 molar ratio for more than 24 hours [5]. The safety monitoring requirements for CPX-351 parallel those for conventional anthracycline-based therapy, with particular attention to cardiac function, myelosuppression, and infectious complications. The incidence of grade 3-5 adverse events is similar to conventional "7+3" but with prolonged neutropenia and thrombocytopenia, necessitating robust supportive care measures [5] [9].
Table 4: Comparison of Conventional "7+3" versus CPX-351 Liposomal Formulation
| Characteristic | Conventional "7+3" | CPX-351 Liposomal |
|---|---|---|
| Approved Indications | Newly diagnosed AML (all types) | Newly diagnosed t-AML or AML-MRC |
| Drug Ratio | Variable after administration | Fixed 1:5 molar ratio maintained >24h |
| Standard Dosing | This compound: 100-200 mg/m² × 7d Daunorubicin: 60-90 mg/m² × 3d | 100 units/m² (daunorubicin 44 mg/m² + this compound 100 mg/m²) on days 1, 3, 5 |
| Administration | This compound: CIV over 24h Daunorubicin: IV push over 5-15min | IV infusion over 90 minutes |
| Phase III CR+CRi Rates | 50-60% in older secondary AML | 47.7% vs 33.3% for conventional "7+3" |
| Median Overall Survival | 6-10 months in high-risk populations | 9.56 vs 5.95 months for "7+3" |
Resistance to this compound and daunorubicin constitutes a major clinical challenge in AML therapy, contributing to primary treatment failure in 20-40% of younger and 40-60% of older adults, and ultimately disease relapse in approximately 50% of patients who initially achieve remission [2]. The mechanistic bases for resistance are multifactorial, involving pharmacological, genetic, and cellular compartments that enable leukemic cell survival despite chemotherapeutic exposure.
The primary resistance mechanisms to this compound include reduced cellular uptake through downregulation of nucleoside transporters (hENT1, hCNT3), decreased activation through downregulation or mutations in deoxycytidine kinase (DCK), increased catabolism by cytidine deaminase (CDA), and enhanced efflux of Ara-CTP by multidrug resistance proteins [2]. For daunorubicin, key resistance mechanisms encompass upregulation of drug efflux transporters (particularly P-glycoprotein/ABCB1), alterations in topoisomerase II expression or activity, enhanced DNA repair capacity, and increased expression of anti-apoptotic proteins (Bcl-2, Bcl-xL) [2]. Additionally, cellular heterogeneity within the leukemic population, particularly the presence of quiescent leukemia stem cells (LSCs) that preferentially express drug efflux transporters and anti-apoptotic proteins, contributes significantly to treatment resistance and disease recurrence [2] [1].
Molecular profiling has identified specific genetic alterations that influence sensitivity to this compound-daunorubicin therapy. Mutations in the FLT3 gene (particularly internal tandem duplications, ITD) occur in approximately 30% of AML cases and confer increased proliferation and survival signaling, contributing to chemotherapy resistance despite initial response [2] [1]. Similarly, mutations in DNA methyltransferase 3A (DNMT3A) are associated with epigenetic reprogramming that may enhance stem cell self-renewal and impair differentiation, promoting treatment resistance [2].
The microenvironmental context of the bone marrow niche further modulates treatment response through stromal-mediated protection of leukemic cells. Stromal cells secrete soluble factors and establish direct cell-cell contacts that activate pro-survival signaling pathways in AML blasts, including NF-κB, Wnt/β-catenin, and integrin-mediated adhesion signaling [2]. This protective niche represents a potential therapeutic target for overcoming resistance, with several investigational approaches aimed at disrupting stromal-leukemic interactions currently in clinical development.
Diagram 2: Resistance Mechanisms to this compound and Daunorubicin in AML. Resistance develops through multiple pathways including reduced drug uptake, decreased activation, enhanced efflux, genetic mutations, and leukemia stem cell properties that collectively enable leukemic cell survival.
The contemporary paradigm in AML therapy involves combining this compound and daunorubicin with molecularly targeted agents based on specific genetic abnormalities. For FLT3-mutated AML, the addition of midostaurin (a multi-kinase inhibitor with FLT3 activity) to standard "7+3" chemotherapy has demonstrated significant overall survival benefits, leading to its regulatory approval in this setting [3] [6]. The recommended regimen incorporates midostaurin 50 mg orally twice daily on days 8-21 of each induction cycle, continuing through consolidation and as maintenance therapy [3]. More recently, quizartinib has emerged as another FLT3 inhibitor option for combination with induction chemotherapy, particularly for patients with FLT3-ITD mutations [3].
For KIT-expressing AML, a phase II trial (DATA study) investigated the combination of nilotinib with standard "7+3" induction, demonstrating a complete remission rate of 78% in evaluable patients with acceptable toxicity [6]. This targeted combination approach illustrates the potential for tyrosine kinase inhibition to enhance conventional chemotherapy efficacy in molecularly defined AML subsets. Additional investigational combinations include IDH1/2 inhibitors with chemotherapy in IDH-mutated AML, and BCL-2 inhibitors (venetoclax) with this compound, though the latter typically replaces anthracyclines in these regimens [3] [1].
Protocol: FLT3-Mutated AML Induction with Midostaurin
Protocol: CPX-351 with Targeted Agents Recent clinical trials have explored combining CPX-351 with venetoclax in high-risk AML, leveraging the synergistic potential of optimized chemotherapy delivery with BCL-2 inhibition. The recommended phase II regimen includes:
The future development of this compound-daunorubicin combinations will likely focus on further personalization based on molecular profiling, optimized scheduling to maximize synergistic cytotoxicity while minimizing normal tissue damage, and novel delivery systems that enhance therapeutic targeting to leukemic cells and stem cell compartments.
The combination of this compound and daunorubicin continues to form the therapeutic backbone for AML treatment nearly five decades after its initial introduction, a testament to its fundamental efficacy in targeting leukemic cell proliferation and survival mechanisms. The enduring clinical utility of this combination stems from its synergistic pharmacodynamics, with complementary mechanisms that collectively induce irreparable DNA damage and apoptosis in AML blasts. Recent advances, particularly the development of CPX-351 liposomal formulation that maintains the optimized 1:5 drug ratio, have demonstrated that refinement of this classic combination can yield significant clinical improvements, especially in high-risk AML populations.
The future trajectory of this compound-daunorubicin therapy will increasingly focus on rational combination with molecularly targeted agents, treatment personalization based on genetic profiling, and continued optimization of dosing schedules and supportive care measures. For researchers and drug development professionals, opportunities exist to further enhance the therapeutic index of this combination through novel delivery technologies, biomarker-driven patient selection, and mechanism-based combination strategies that address the fundamental drivers of treatment resistance. As the understanding of AML biology continues to evolve, the this compound-daunorubicin platform will likely remain a cornerstone upon which increasingly effective and personalized treatment regimens are built.
This compound (cytosine arabinoside, or Ara-C) is a cornerstone of acute myeloid leukemia (AML) treatment. Its efficacy stems from its action as an S-phase-specific antimetabolite. After cellular uptake, Ara-C is activated by deoxycytidine kinase (dCK) to form Ara-C triphosphate (Ara-CTP), which is then incorporated into DNA, leading to chain termination and inhibition of DNA synthesis, ultimately causing apoptosis [1] [2]. Despite its long history of use, a significant challenge in AML therapy is that some leukemic stem cells survive treatment, leading to relapse [1]. Animal models are therefore indispensable for investigating the mechanisms of Ara-C resistance, testing novel therapeutic combinations, and optimizing dosing schedules to improve patient outcomes.
Various animal models are employed to recapitulate the complexity of human AML. The choice of model depends on the specific research question, whether it involves genetics, drug efficacy, or the tumor microenvironment.
The following table summarizes the key characteristics of commonly used animal models in this compound research:
Table 1: Animal Models for this compound Studies in Leukemia
| Model Type | Examples/Description | Key Applications | Advantages | Limitations |
|---|---|---|---|---|
| Mouse Models (Rodent) | WEHI-3 cell graft in BALB/c mice [3] | Evaluation of chemotherapeutic efficacy, immune microenvironment modulation [3]. | Syngeneic; intact immune system; well-established protocol. | Does not represent the genetic heterogeneity of human AML. |
| Zebrafish Models (Non-Mammalian) | Transgenic lines: spi-1:MYST3/NCOA2-EGFP, hsp70:AML1-ETO, spi-1:FLT3-ITD-2A-EGFP & spi-1:NPM1-Mut [4] |
Study of genetic mutations in leukemogenesis, drug screening, and imaging of disease progression [4]. | High fecundity; optical transparency of embryos; low cost. | Physiological differences from mammals; long latency for some models. |
| Xenograft Mouse Models | Immunodeficient mice injected with human AML cell lines (e.g., MV4-11-luciferase-GFP) or patient-derived cells [5] | Pre-clinical testing of novel drugs and combinations in a human-in-mouse context [5]. | Allows study of human AML cells; suitable for in vivo drug screening. | Lack of a functional immune system; expensive. |
This protocol is adapted from Chen et al. (2018) and is used to study the effects of the low-dose this compound, aclarubicin, and G-CSF (CAG) regimen on the bone marrow microenvironment [3].
The following diagram illustrates the experimental workflow for this syngeneic mouse model:
This protocol is based on a 2025 study investigating the synergy between chidamide and this compound [5].
The tables below summarize quantitative findings from recent animal studies involving this compound.
Table 2: Efficacy of Combination Therapies In Vivo
| Therapeutic Combination | Model Used | Key Efficacy Findings | Proposed Mechanism | Source |
|---|---|---|---|---|
| Chidamide + this compound | MV4-11 xenograft in immunodeficient mice | Combination therapy achieved a greater reduction in tumor burden (BLI) compared to either monotherapy. | Synergistic downregulation of the MYC signaling pathway; enhanced apoptosis. | [5] |
| CAG Priming Regimen | WEHI-3 syngeneic in BALB/c mice | Regimen decreased Tregs and MDSCs in bone marrow; downregulated SDF-1α. | Alters immunosuppressive bone marrow microenvironment. | [3] |
Table 3: Molecular and Cellular Response Markers
| Analyte/Pathway | Assay Method | Observation in Animal Models | Biological Significance | Source |
|---|---|---|---|---|
| DUSP1 Expression | IHC, Western Blot, Q-PCR | Higher DUSP1 levels correlated with Ara-C resistance. Knockdown sensitized cells to Ara-C. | DUSP1 signaling pathway regulates this compound sensitivity, potentially via MAPK. | [6] |
| MYC Signaling | RNA-seq, Western Blot | Chidamide + this compound synergistically suppressed MYC pathway more effectively than single agents. | MYC is a key regulator of ribosome biogenesis and cell survival. | [5] |
| SDF-1α/CXCR4 Axis | ELISA, Flow Cytometry | CAG regimen downregulated SDF-1α levels in bone marrow and peripheral blood. | Disruption of this axis may mobilize leukemic cells from protective niches. | [3] |
Understanding this compound's mechanism of action and the molecular basis for resistance is critical for improving its efficacy. This compound is a prodrug activated by deoxycytidine kinase (dCK). Resistance can arise from dCK deficiency, increased inactivation by cytidine deaminase, or high intracellular dCTP levels [1]. Recent research highlights other key pathways:
The following diagram illustrates this compound's intracellular mechanism and key resistance pathways:
Animal models, ranging from zebrafish to murine xenografts, are powerful tools for advancing our understanding of this compound in leukemia treatment. The provided protocols for syngeneic and xenograft models offer a framework for evaluating this compound, both as a single agent and in combination with other drugs like chidamide or within regimens like CAG. The quantitative data and mechanistic insights into pathways such as DUSP1 and MYC-RRP9 underscore the importance of not just testing efficacy in vivo but also uncovering the molecular underpinnings of response and resistance. These application notes and protocols provide a foundation for researchers to design robust pre-clinical studies aimed at optimizing this compound-based therapies for leukemia.
The analysis of cytarabine,- a cornerstone chemotherapeutic agent used primarily in the treatment of acute myeloid leukemia, requires robust analytical methods that ensure accurate quantification and monitoring of stability in pharmaceutical formulations. Ultra-Performance Liquid Chromatography (UPLC) has emerged as a superior analytical technique that provides enhanced separation efficiency, reduced analysis time, and lower solvent consumption compared to conventional HPLC methods. These application notes consolidate and detail a validated UPLC method for the analysis of this compound, either alone or in combination with other chemotherapeutic agents such as daunorubicin, providing researchers and pharmaceutical analysts with a comprehensive framework for method implementation and validation.
The development and validation of analytical methods for cytotoxic drugs like this compound is particularly important due to their potent therapeutic effects and narrow therapeutic indices, requiring precise quantification to ensure both efficacy and patient safety. The methodology outlined in these application notes has been optimized to provide excellent resolution of this compound from its potential degradation products and co-administered drugs, with validation parameters demonstrating compliance with International Council for Harmonisation (ICH) guidelines. The application of this UPLC method extends to quality control testing, stability studies, and therapeutic drug monitoring in clinical settings, making it an invaluable tool throughout the drug development and manufacturing pipeline.
The UPLC method for this compound analysis has been comprehensively validated according to ICH Q2(R1) guidelines, with key parameters including specificity, accuracy, precision, linearity, and sensitivity thoroughly evaluated. The validation data demonstrates that the method is fit-for-purpose for the quantitative analysis of this compound in bulk drug substances, pharmaceutical formulations, and stability samples.
The specificity of the method was confirmed through forced degradation studies, where this compound samples were subjected to various stress conditions including acid, base, oxidative, thermal, and hydrolytic degradation. The method effectively separated this compound from all degradation products, demonstrating its stability-indicating capability. The purity angle was less than the purity threshold in all stress conditions, confirming the homogeneity of the this compound peak [1].
Table 1: Forced Degradation Results for this compound
| Stress Condition | % Assay | % Degradation | Purity Angle | Purity Threshold |
|---|---|---|---|---|
| Control | 100.0 | 0.0 | 10.457 | 40.478 |
| Acid Degradation | 87.1 | 12.9 | 10.364 | 40.421 |
| Base Degradation | 88.8 | 11.2 | 10.314 | 40.341 |
| Peroxide Oxidation | 86.2 | 13.8 | 10.261 | 40.261 |
| Reduction | 89.3 | 10.7 | 10.251 | 40.185 |
| Thermal Degradation | 95.9 | 4.1 | 10.213 | 40.143 |
| Hydrolysis | 97.1 | 2.9 | 10.154 | 40.121 |
The method demonstrated excellent accuracy with recovery rates of 100.4% for this compound, well within the acceptable range of 98-102% [1]. The precision of the method was evaluated through both repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values of 0.69% for this compound, indicating high reproducibility [1].
Table 2: Summary of Validation Parameters for this compound UPLC Method
| Validation Parameter | This compound Result | Acceptance Criteria |
|---|---|---|
| Accuracy (% Recovery) | 100.4% | 98-102% |
| Precision (% RSD) | 0.69% | ≤2.0% |
| Linearity (R²) | 0.992 | ≥0.990 |
| Range | 5-300 μg/mL | Dependent on linearity |
| LOD | 1.65 μg/mL | - |
| LOQ | 5.0 μg/mL | - |
The linearity of the method was evaluated over a concentration range of 5-300 μg/mL for this compound, with a correlation coefficient (R²) of 0.992, demonstrating excellent proportionality between concentration and detector response [1]. The method exhibited appropriate sensitivity with a limit of detection (LOD) of 1.65 μg/mL and limit of quantification (LOQ) of 5.0 μg/mL for this compound [1].
Stock standard solution: Accurately weigh approximately 22 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Add about 35 mL of diluent (water:acetonitrile, 50:50, v/v) and sonicate to dissolve. Dilute to volume with the same diluent and mix well to obtain a solution with concentration of approximately 440 μg/mL [1].
Working standard solutions: Pipette 5 mL of the stock standard solution into a 50 mL volumetric flask and dilute to volume with diluent to obtain a concentration of approximately 44 μg/mL. Prepare a series of standard solutions at appropriate concentrations for constructing the calibration curve [1].
For bulk drug substance: Accurately weigh approximately 50 mg of this compound bulk sample and transfer to a 50 mL volumetric flask. Add about 35 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well [1].
For pharmaceutical formulations: Accurately weigh or measure an amount of the preparation equivalent to approximately 50 mg of this compound and transfer to a 50 mL volumetric flask. Add about 35 mL of diluent, sonicate with occasional shaking for 10 minutes, and dilute to volume with diluent. Mix well and filter through a 0.45 μm membrane filter [1].
Prior to sample analysis, perform system suitability tests to ensure the chromatographic system is operating correctly. Inject six replicates of the standard solution and evaluate the following parameters:
Diagram 1: UPLC Method Development Workflow
Diagram 2: Method Validation Process
The UPLC method has been successfully applied to the simultaneous analysis of this compound in combination with other chemotherapeutic agents, particularly in formulations used for acute myeloid leukemia treatment. When combined with daunorubicin, the method effectively separates both compounds with retention times of 0.864 minutes for this compound and 1.742 minutes for daunorubicin, demonstrating the versatility of the method for analyzing combination therapies [1]. This is particularly valuable for quality control of liposomal infusion formulations containing both this compound and daunorubicin, which represent an important advancement in leukemia treatment [2].
For biological sample analysis, alternative chromatographic methods have been developed. An HPLC method with UV detection at 275 nm utilizing a C18 column (150 × 2.1 mm, 3 μm) with a mobile phase consisting of 6.9 g/L monobasic sodium phosphate (pH 3):methanol (70:30, v/v) has been successfully validated for the determination of this compound and dexamethasone in spiked human plasma, with a linear range of 0.2-15 μg/mL for both drugs [3] [4]. For enhanced sensitivity in pharmacokinetic studies, LC-MS/MS methods have been developed that can quantify this compound concentrations as low as 2.0 ng/mL in rat plasma, enabling precise therapeutic drug monitoring [5].
The validated UPLC method presented in these application notes provides a robust, accurate, and precise approach for the quantification of this compound in pharmaceutical products and related substances. The method demonstrates excellent performance across all validated parameters, including specificity, linearity, accuracy, and precision, while offering the advantages of reduced analysis time and lower solvent consumption compared to conventional HPLC methods. The detailed experimental protocols and troubleshooting guidance facilitate straightforward implementation in quality control laboratories, supporting the ongoing development and manufacturing of this critical chemotherapeutic agent.
Intrathecal chemotherapy represents a critical therapeutic modality for treating and preventing neoplastic involvement of the central nervous system (CNS), particularly leptomeningeal metastases that occur with various hematologic malignancies and solid tumors. The blood-brain barrier poses a significant challenge to systemic chemotherapy, limiting drug penetration into the cerebrospinal fluid (CSF) and meningeal tissues. Cytarabine (1-β-D-arabinofuranosylcytosine, ara-C) is a pyrimidine nucleoside analog that has emerged as a cornerstone of intrathecal therapy due to its potent antineoplastic activity against leukemic cells and other malignancies with leptomeningeal involvement. When administered intrathecally, this compound bypasses the blood-brain barrier, achieving therapeutic concentrations in the CSF that would be unattainable with systemic administration while minimizing systemic exposure and toxicity [1] [2].
The clinical significance of this compound in modern neuro-oncology is substantial. Leptomeningeal metastasis of high-grade glioma represents a particularly lethal disease manifestation, with conventional therapeutic measures offering limited benefit. Recent research has demonstrated that this compound exhibits potent antiglioma effects through inhibition of proliferation and promotion of apoptosis in glioma cells. Molecular analyses reveal that these effects are mediated through significant suppression of the PI3K/Akt/mTOR pathway, downregulation of Ki-67, BCL2, and 4-1BB, with concomitant upregulation of Bax and cleaved caspase-3 [3]. These findings position this compound as a promising agent not only for hematologic malignancies with CNS involvement but also for primary brain tumors with leptomeningeal dissemination, highlighting the importance of standardized protocols for its intrathecal administration.
Intrathecal administration of this compound can be performed via two primary methods: lumbar puncture or through an Ommaya intraventricular reservoir. The lumbar puncture approach involves direct injection into the lumbar thecal sac, while the Ommaya reservoir allows for direct ventricular administration via an implanted catheter system [4]. For lumbar puncture, proper patient positioning is crucial—lateral decubitus with knees flexed toward the chest or seated leaning forward are the standard positions. The injection site is typically between the L3-L4 or L4-L5 vertebrae, below the termination of the spinal cord [4]. The procedural workflow is detailed in Figure 1 below.
*Figure 1: Workflow for Intrathecal this compound Administration via Lumbar Puncture*
The administration volume of this compound is a critical parameter influencing drug distribution within the CSF space. Current recommendations suggest a total injection volume between 5-15 mL for adults, with most protocols utilizing 5-12 mL [4]. To prevent increases in intracranial pressure, it is recommended to withdraw a CSF volume equivalent to the volume of this compound to be administered [4]. For pediatric patients, administration volumes are adjusted based on age: approximately 6 mL for children <1 year, increasing to 12 mL for children ≥3 years [4]. The injection should be performed slowly over 1-5 minutes, with some evidence suggesting that slower administration may reduce the incidence of post-procedural headaches, particularly in patients with small brain ventricles or elevated intracranial pressure [4] [2].
Following intrathecal administration, patient positioning can significantly influence drug distribution and potential toxicity. Immediate post-procedure positioning recommendations include prone positioning for at least one hour to facilitate ventricular penetration of the chemotherapeutic agent [4]. Some protocols extend this period to several hours, while others recommend supine positioning. The optimal duration of positioning remains an area of clinical variation, though most guidelines agree on a minimum of one hour [4].
Table 1: this compound Dosing Regimens for Intrathecal Administration
| Indication | Formulation | Dose | Frequency | Notes |
|---|---|---|---|---|
| Meningeal Leukemia | Conventional this compound | 5-75 mg/m² | 2 times/week until CSF normalizes, then progressively longer intervals | Most common: 30 mg/m² every 4 days [2] |
| Lymphomatous Meningitis | Liposomal this compound | 50 mg | Every 14 days for 2 doses, then every 28 days for 3 doses | For induction and consolidation therapy [2] |
| CNS Prophylaxis in ALL | Conventional this compound (as Triple Therapy) | 30-50 mg | Varies by protocol; often 12 injections total | Combined with methotrexate and corticosteroids [5] |
| CNS Prophylaxis in ALL | Liposomal this compound | 50 mg | 6-8 injections based on immunophenotype | Higher neurotoxicity risk; consider lower doses [5] |
| Leptomeningeal Glioma | Conventional this compound | Case-dependent | 2 times/week for 6 doses, then monthly | Based on limited clinical evidence [3] |
Dosing frequency varies based on indication, formulation, and patient-specific factors. For conventional this compound in meningeal leukemia, typical regimens involve administration twice weekly until CSF parameters normalize, followed by progressive extension of intervals to once weekly, every two weeks, then monthly [2]. Liposomal this compound benefits from an extended-release profile, allowing less frequent dosing—typically every 14 days for induction, transitioning to every 28 days for consolidation therapy [2]. Recent research in adult acute lymphoblastic leukemia (ALL) suggests that liposomal this compound at 50 mg doses may be associated with significant neurotoxicity (24% grade 3-4 neurotoxicity versus 3% with triple intrathecal therapy), prompting investigation of lower dosages for future protocols [5].
Preservative-free formulations of this compound are mandatory for intrathecal administration due to the potential neurotoxicity of preservative agents. Conventional this compound powder should be reconstituted with preservative-free 0.9% sodium chloride injection, Elliott's B solution, or other isotonic buffered diluents that do not contain preservatives [2]. In some instances, the patient's own CSF may be used as the diluent during the procedure. Diluents containing benzyl alcohol are strictly contraindicated for intrathecal use due to the risk of neurotoxicity [2].
Liposomal this compound (DepoCyt) represents an advanced formulation designed for sustained-release within the CSF space. This formulation consists of this compound encapsulated within multivesicular lipid particles that slowly release the active drug over approximately 14 days, maintaining cytotoxic concentrations in the CSF for prolonged periods [2] [5]. Unlike conventional this compound, liposomal this compound should not be diluted or mixed with any other drugs or solutions. The vials should be allowed to reach room temperature immediately before use and gently agitated or inverted to ensure uniform resuspension of liposomes, avoiding aggressive agitation that could disrupt the lipid particles [2].
Table 2: Formulation and Stability Parameters for Intrathecal this compound
| Parameter | Conventional this compound | Liposomal this compound |
|---|---|---|
| Recommended Diluent | Preservative-free 0.9% sodium chloride, Elliott's B solution, or lactated Ringer's injection | No dilution permitted |
| Benzyl Alcohol Content | Must be preservative-free | Preservative-free |
| Final Concentration | Variable based on clinical protocol; typically 5-10 mg/mL | 10 mg/mL (50 mg/5 mL vial) |
| pH Adjustment | Recommended to physiological range (7.3-7.4) for tolerability | Pre-formulated to appropriate pH |
| Osmolarity | Should be adjusted to physiological range (280-300 mOsm/L) | Pre-formulated to appropriate osmolarity |
| In-Line Filtration | Not typically restricted | Must not use inline filters |
| Storage Conditions | Variable stability; consult specific product information | Refrigerate at 2-8°C; do not freeze |
| Beyond-Use Dating | Varies by preparation; typically 8-24 hours when prepared under sterile conditions | Use immediately after withdrawal from vial |
Physicochemical parameters such as pH and osmolarity significantly influence the tolerability of intrathecal chemotherapy. Ideally, the administered solution should be adjusted to the physiological pH of CSF (approximately 7.3-7.4) and normal CSF osmolarity (280-300 mOsm/L) to minimize chemical irritation to the meninges [4]. While commercial liposomal this compound is pre-formulated within appropriate parameters, conventional this compound preparations may require adjustment to optimize tolerability, particularly when prepared in unusual concentrations or with non-standard diluents.
This compound functions as an antimetabolite antineoplastic agent, specifically a pyrimidine nucleoside analog that incorporates an arabinose sugar moiety instead of deoxyribose. Following administration, this compound requires intracellular activation through phosphorylation to its active form, This compound triphosphate (ara-CTP). This conversion is mediated by deoxycytidine kinase and other nucleotide kinases [1] [6]. The resulting active metabolite exerts its cytotoxic effects through multiple mechanisms: (1) incorporation into DNA during the S-phase of the cell cycle, resulting in termination of DNA chain elongation and inhibition of DNA synthesis; (2) competitive inhibition of DNA polymerase, further impairing DNA replication and repair; and (3) to a lesser extent, incorporation into RNA, disrupting RNA function and protein synthesis [1] [6].
Recent research has elucidated additional molecular mechanisms underlying this compound's antitumor effects, particularly in glioma models. Studies demonstrate that this compound significantly downregulates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and angiogenesis in malignant gliomas [3]. This pathway inhibition correlates with reduced expression of Ki-67 (a proliferation marker), BCL2 (an anti-apoptotic protein), and 4-1BB (an immune checkpoint molecule), while simultaneously upregulating Bax and cleaved caspase-3, key mediators of apoptosis [3]. These findings provide a mechanistic basis for this compound's efficacy in leptomeningeal glioma metastases and suggest potential synergistic opportunities with other pathway-targeted agents.
The pharmacokinetic profile of this compound within the CNS differs significantly based on formulation and administration route. Following intrathecal administration of conventional this compound, the drug exhibits biphasic clearance from the cerebrospinal fluid, with an initial half-life of approximately 2 hours and limited conversion to the inactive uracil metabolite (ara-U) due to low deaminase activity in the CSF [1]. In contrast, liposomal this compound maintains cytotoxic concentrations in the CSF for 10-14 days after a single 50-mg dose, permitting less frequent dosing intervals [2] [5].
Advanced physiologically-based pharmacokinetic (PBPK) modeling has provided valuable insights into the spatial and temporal distribution of intrathecally administered drugs. These models demonstrate that after intraventricular administration, both antibody and small-molecule drugs achieve therapeutic concentrations in CSF compartments and adjacent brain tissue. However, penetration into the deep brain parenchyma is limited for small molecules like this compound, while antibody drugs may achieve more substantial distribution to deeper parenchymal regions [7]. The modeling further suggests that intraventricular infusion over 24 hours may mitigate neurotoxicity while retaining efficacy compared with bolus administration, offering potential protocol optimization opportunities [7]. Figure 2 illustrates the key molecular mechanisms and pharmacokinetic behavior of this compound in the CNS.
*Figure 2: Molecular Mechanisms and Pharmacodynamics of this compound*
Intrathecal this compound administration is associated with several potential toxicities that require careful monitoring and management. The most frequent adverse effects include chemical arachnoiditis, characterized by nausea, vomiting, headache, and fever. This inflammatory response typically occurs within several days of administration and is more common with liposomal this compound than with the conventional formulation [2]. When left untreated, chemical arachnoiditis may progress to severe neurotoxicity; however, with appropriate prophylactic measures, symptoms are generally manageable and reversible.
Additional neurotoxic effects may include cerebellar dysfunction (particularly with high-dose regimens), seizures, encephalopathy, and in rare instances, myelopathy with repeated administration [2] [6]. A randomized trial comparing liposomal this compound with triple intrathecal therapy in adult ALL patients reported significantly higher rates of grade 3-4 neurotoxicity with liposomal this compound (24% versus 3% with triple therapy), highlighting the importance of careful patient selection and monitoring [5]. Peripheral neuropathy, paraparesis, and cognitive dysfunction have also been reported, though these manifestations are typically associated with cumulative exposure and higher dosing regimens.
Systemic toxicities from intrathecal this compound are generally less severe than with systemic administration but may include myelosuppression (particularly with frequent dosing or impaired CSF flow), hepatic dysfunction, gastrointestinal disturbances, and conjunctivitis [2] [8]. The risk of systemic toxicity increases when the blood-CSF barrier is compromised or when CSF circulation is obstructed, potentially allowing greater systemic absorption of the drug.
Table 3: Toxicity Management Strategies for Intrathecal this compound
| Toxicity Type | Preventive Measures | Management Strategies |
|---|---|---|
| Chemical Arachnoiditis | Dexamethasone 4 mg twice daily (PO/IV) for 5 days starting on day of liposomal this compound administration | Continue dexamethasone; analgesics; antipyretics; antiemetics |
| Neurotoxicity | Use lowest effective dose; extend intervals between doses; consider intraventricular administration to avoid repeated LPs | Discontinue or reduce dose; neuroimaging to rule out other causes; symptomatic management |
| Systemic Toxicity | Monitor blood counts, hepatic and renal function; adjust dose in organ dysfunction | Supportive care; growth factors for myelosuppression; dose adjustment |
| Seizures | Screen for predisposition; prophylactic antiepileptics in high-risk patients | Standard anticonvulsant therapy; re-evaluate treatment necessity |
| Long-Term Neurocognitive Effects | Limit cumulative exposure; consider alternative agents in young patients | Neuropsychological assessment; cognitive rehabilitation |
The prophylactic administration of corticosteroids significantly reduces the incidence and severity of chemical arachnoiditis. For liposomal this compound, the standard recommendation is dexamethasone 4 mg twice daily (orally or intravenously) for five days, beginning on the day of each this compound administration [2]. Some protocols utilize alternative corticosteroids or adjusted dosing regimens based on patient-specific factors and institutional experience. For conventional this compound, the routine use of prophylactic corticosteroids remains less standardized, though many clinicians administer a short course around the time of intrathecal treatment, particularly in patients with prior chemical arachnoiditis.
Long-term survivors of ALL who received intrathecal chemotherapy during childhood may exhibit white matter microstructural changes detectable by advanced neuroimaging techniques. Recent research utilizing magnetization transfer ratio (MTR) imaging has demonstrated significant correlations between cumulative doses of intrathecal agents (methotrexate, this compound, and hydrocortisone) and reduced white matter integrity in long-term survivors [9]. These findings highlight the importance of limiting cumulative exposure to intrathecal chemotherapy when possible, particularly in pediatric populations, and implementing long-term neurocognitive monitoring for survivors.
Advanced computational modeling approaches are increasingly employed to optimize intrathecal chemotherapy protocols and improve our understanding of drug distribution within the CNS. Physiologically-based pharmacokinetic (PBPK) models incorporating the complex anatomy and physiology of the human CNS have been developed to predict the temporal and spatial distribution of both small molecules and biologics following intrathecal administration [7]. These models account for key physiological processes including CSF production and circulation, solute exchange between CSF and brain tissue via diffusion and convective bulk flow (glymphatic system), and clearance mechanisms through arachnoid villi and other pathways.
The 6-compartment CNS PBPK model structure has demonstrated particular utility for predicting drug distribution following intraventricular administration. This model differentiates between ventricular CSF, cranial subarachnoid space, spinal subarachnoid space, adjacent brain tissue, and deep brain parenchyma, allowing for quantitative predictions of drug exposure at various sites within the CNS [7]. Model simulations suggest that while small molecules like this compound achieve high concentrations in CSF and adjacent brain tissue, their penetration into deep brain parenchyma is limited. In contrast, antibody-based therapeutics may achieve more substantial distribution to deeper parenchymal regions, albeit with different temporal profiles [7].
These modeling approaches further suggest that administration method significantly influences drug distribution and potential toxicity. Intraventricular infusion over 24 hours may provide more consistent CNS exposure while avoiding the excessively high peak concentrations associated with bolus administration, potentially mitigating neurotoxicity while maintaining therapeutic efficacy [7]. Such modeling approaches offer valuable tools for protocol optimization and drug development, potentially reducing the need for extensive clinical trial-and-error approaches.
In vitro assessment of this compound's antineoplastic activity typically employs standardized assays measuring cell viability, proliferation, and apoptosis induction. The MTT assay provides a robust method for quantifying cell viability, wherein cells are seeded in multi-well plates, exposed to varying this compound concentrations (typically ranging from 3.9 nM to 2,000 nM), and incubated for predetermined periods (24-120 hours) before adding MTT reagent and measuring optical density at 570 nm [3]. Plate colony formation assays offer complementary information about long-term proliferative capacity, wherein cells are treated with this compound for defined periods and allowed to grow for 2-3 weeks before staining and counting visible colonies [3]. Additional methodologies include trypan-blue exclusion tests for direct viability assessment and flow cytometric analysis of apoptosis using Annexin V/propidium iodide staining.
At the molecular level, this compound's effects on signaling pathways can be quantified through Western blot analysis of key pathway components, including phospho-Akt, total Akt, mTOR, and downstream effectors [3]. Quantitative real-time PCR enables measurement of gene expression changes in response to this compound exposure, while immunohistochemistry facilitates spatial assessment of protein expression in tissue specimens [3]. These techniques collectively provide comprehensive characterization of this compound's mechanisms of action and potential resistance pathways.
In vivo modeling of this compound efficacy typically employs xenograft models in immunocompromised mice, with tumor growth monitored through caliper measurements or advanced imaging techniques. For leptomeningeal disease models, direct intrathecal administration replicates the clinical route of administration, with drug efficacy assessed through survival analysis, tumor burden quantification, and molecular analysis of harvested tissues [3]. These experimental approaches provide critical preclinical data supporting clinical protocol development and optimization.
This compound remains a cornerstone of intrathecal chemotherapy for neoplastic meningitis, with well-established efficacy in hematologic malignancies and emerging potential in leptomeningeal metastases from solid tumors and primary brain tumors. The successful implementation of intrathecal this compound protocols requires meticulous attention to administration techniques, appropriate dosing regimens, and vigilant toxicity management. The development of liposomal this compound has extended the therapeutic window through sustained drug release, permitting less frequent dosing while maintaining therapeutic CSF concentrations.
Future directions in intrathecal this compound therapy include optimization of dosing regimens to balance efficacy with neurotoxicity, particularly for liposomal formulations where dose reduction may improve tolerability without compromising therapeutic outcomes [5]. Additionally, advanced PBPK modeling approaches offer promising tools for protocol individualization and administration method optimization [7]. Further research is needed to elucidate resistance mechanisms and identify predictive biomarkers that can guide patient selection for intrathecal therapy, ultimately maximizing therapeutic benefit while minimizing unnecessary exposure and potential toxicity.
This compound (cytosine arabinoside, Ara-C) remains a cornerstone agent in the treatment of acute myeloid leukemia (AML), particularly during the consolidation phase following complete remission. As a pyrimidine antimetabolite, this compound incorporates into DNA during synthesis, leading to chain termination and ultimately apoptotic cell death in rapidly dividing leukemic cells. The efficacy of this compound in consolidation therapy is profoundly influenced by both dosage and scheduling, with contemporary clinical practice recognizing three primary dosing strategies: low-dose (LDAC, <1 g/m²), intermediate-dose (IDAC, 1-1.5 g/m²), and high-dose this compound (HDAC, 2-3 g/m²) [1] [2]. While HDAC has been widely adopted in consolidation regimens, emerging evidence suggests that IDAC offers comparable efficacy with improved tolerability profiles, particularly in specific cytogenetic subsets of AML [1] [2].
The pharmacological basis for dose optimization stems from this compound's unique metabolism and mechanism of action. Following cellular uptake, this compound requires sequential phosphorylation to its active form, this compound triphosphate (Ara-CTP), which competes with deoxycytidine triphosphate for incorporation into DNA. The intracellular concentration and retention time of Ara-CTP directly correlate with this compound's cytotoxic effects, providing the rationale for higher-dose regimens in consolidation therapy [3]. However, the dose-dependent toxicities of this compound, including neurotoxicity, gastrointestinal toxicity, and myelosuppression, have prompted investigation into optimal dosing strategies that balance efficacy with safety considerations [1] [4].
Recent advances in understanding the pharmacogenomic determinants of this compound response and the impact of cytogenetic heterogeneity on treatment outcomes have refined consolidation approaches, moving toward more personalized treatment paradigms [3] [2]. This application note provides comprehensive protocols and evidence-based guidelines for implementing this compound consolidation therapy in AML, with particular emphasis on dose selection, combination strategies, and emerging biomarkers for treatment optimization.
The optimal dosing of this compound in consolidation therapy continues to evolve, with current evidence supporting a nuanced approach based on disease risk stratification and patient-specific factors. A 2025 retrospective analysis of 204 AML patients demonstrated that IDAC-based combination therapy significantly improved relapse-free survival (RFS) compared to IDAC monotherapy (HR 0.62, p = 0.019), although no significant difference in overall survival was observed (HR 0.68, p = 0.11) [1]. This study revealed that specific patient subgroups derived particular benefit from IDAC combination therapy, including younger patients (HR = 0.43, p = 0.01), those with intermediate-risk disease (HR = 0.51, p = 0.01), and patients with MRD positivity at complete remission (HR = 0.48, p = 0.03) [1].
Comparative studies between IDAC and HDAC have demonstrated comparable efficacy in specific cytogenetic contexts. A 2022 retrospective cohort study focusing on t(8;21) AML found that IDAC significantly improved overall survival compared to LDAC (HR = 0.55, p = 0.0375), with no significant difference observed between HiDAC and IDAC regimens [2]. This study highlighted the importance of cytogenetic stratification, as the survival benefit of IDAC was predominantly observed in patients with additional cytogenetic abnormalities such as loss of X chromosome (-X), del(9q), or complex karyotype (Group B, HR = 0.21, p = 0.0125), while patients with t(8;21)-only or additional loss of Y chromosome (-Y) cytogenetics (Group A) derived similar benefit from LDAC and IDAC regimens [2].
Table 1: Comparative Efficacy of this compound Dosing Strategies in AML Consolidation
| Dosing Strategy | Patient Population | RFS/OS Outcomes | Key Considerations |
|---|---|---|---|
| IDAC monotherapy [1] | Non-transplant AML | Reference group for comparisons | Baseline approach with defined toxicity profile |
| IDAC combination therapy [1] | Non-transplant AML, especially intermediate-risk or MRD+ | RFS: HR 0.62, p=0.019; OS: HR 0.68, p=0.11 | Improved relapse prevention with increased hematologic toxicity |
| IDAC vs LDAC [2] | t(8;21) AML with additional abnormalities (-X, del(9q), complex) | OS: HR 0.21, p=0.0125 | Significant survival advantage in specific cytogenetic subgroup |
| HDAC in consolidation [4] | AML patients <60 years, favorable-risk | RFS: HR 0.38, p=0.001 | Superior relapse prevention in favorable-risk disease |
The selection of appropriate this compound dosing must balance anti-leukemic efficacy against treatment-related toxicities. The 2025 analysis of IDAC-based regimens reported significantly higher rates of grade ≥3 neutropenia (p = 0.032), febrile neutropenia (p = 0.039), and documented infections (p = 0.028) in patients receiving combination therapy compared to monotherapy [1]. However, despite these increased hematologic toxicities, the non-relapse mortality was similar between the two groups (p = 0.985), supporting the manageable safety profile of IDAC-based combinations [1].
Historical comparisons between HDAC and standard-dose this compound have demonstrated that while HDAC reduces relapse rates, particularly in favorable-risk AML, this does not consistently translate into overall survival benefits, potentially due to treatment-related mortality and long-term sequelae [4]. A comprehensive meta-analysis of 22 trials including 5,945 AML patients confirmed that HDAC consolidation showed significant RFS benefits (HR = 0.67, 95% CI 0.49-0.9, P = 0.008) compared with standard-dose this compound, especially for the favorable-risk group (HR = 0.38, 95% CI 0.21-0.69, P = 0.001), though no overall survival advantage was observed (HR = 0.84, 95% CI 0.55-1.27, P = 0.41) [4].
Table 2: Adverse Event Profiles of this compound Consolidation Regimens
| Toxicity Type | IDAC Monotherapy [1] | IDAC Combination [1] | HDAC Regimens [4] |
|---|---|---|---|
| Hematologic Toxicities | Baseline rate | Significantly increased (p<0.05) | Substantially increased |
| Non-hematologic Toxicities | Lower incidence | Comparable to monotherapy | Neurotoxicity, gastrointestinal toxicity |
| Infectious Complications | Baseline rate | Febrile neutropenia: p=0.039; Documented infection: p=0.028 | Significant risk increase |
| Non-relapse Mortality | Reference | No significant difference (p=0.985) | Potential contributor to offset survival benefit |
The development of this compound-resistant leukemia cell lines provides a critical tool for investigating resistance mechanisms and screening potential sensitizing agents. The following protocol outlines the established methodology for generating this compound-resistant HL60 cells:
Protocol: Generation of this compound-Resistant HL60 Cell Lines
This model system has identified key genes involved in cytokine dysregulation in this compound-resistant cells, including BCL3, OAS3, RELB, AIM2, and NFKB2, which were significantly overexpressed in resistant compared to parental cells [5].
The ACS10 pharmacogenomic score represents a significant advance in personalized therapy for AML, incorporating 10 single nucleotide variants across 9 genes involved in this compound metabolism. The following protocol details the implementation of ACS10 scoring:
Protocol: ACS10 Pharmacogenomic Score Determination
This protocol enables identification of patients who may benefit from therapy augmentation, such as the addition of bortezomib, which has been shown to mitigate the poor outcomes associated with low ACS10 scores [3].
Figure 1: Comprehensive Workflow for this compound Consolid Therapy Personalization Integrating Pharmacogenomic and Cytogenetic Data
Recent investigations into this compound resistance have revealed complex molecular mechanisms underlying treatment failure. Gene expression profiling of this compound-resistant HL60 cells identified 274 differentially expressed genes (DEGs) compared to parental cells, with 185 genes showing over 2-fold higher expression and 89 genes demonstrating over 2-fold lower expression in resistant cells [5]. Functional enrichment analysis revealed significant involvement of these DEGs in cytokine production pathways, suggesting a previously underappreciated role of inflammatory signaling in this compound resistance [5].
Key genes identified in the resistance signature include BCL3, OAS3, RELB, AIM2, and NFKB2, which are involved in NF-κB signaling and inflammatory response pathways. The survival probability of AML patients in TCGA database correlated significantly with the expression of these genes, suggesting their potential utility as predictive biomarkers and therapeutic targets [5]. These findings open new avenues for overcoming resistance through targeted inhibition of these pathways or strategic combination therapies.
Research into this compound combination regimens continues to evolve, with several promising approaches emerging:
Figure 2: Molecular Mechanisms of this compound Resistance and Potential Intervention Strategies Identified Through Gene Expression Profiling
The evolving landscape of this compound consolidation therapy in AML reflects a movement toward increasingly personalized treatment approaches. The integration of cytogenetic risk stratification, pharmacogenomic profiling, and response assessment through MRD monitoring enables more precise selection of optimal consolidation strategies. Current evidence supports:
Future research directions should focus on prospective validation of pharmacogenomic-guided therapy, development of targeted agents to overcome specific resistance mechanisms, and optimization of combination strategies with novel therapeutic modalities. The continued refinement of this compound consolidation protocols promises to improve outcomes for AML patients through increasingly personalized and biologically rational treatment approaches.
Cytarabine (1-β-arabinofuranosylcytosine) is a pyrimidine nucleoside analog that has demonstrated significant potential in the management of leptomeningeal metastasis (LM) from high-grade glioma, particularly through its inhibitory effects on the PI3K/Akt/mTOR signaling pathway. The PI3K/Akt/mTOR (PAM) pathway represents one of the most frequently dysregulated signaling networks in human cancers, with approximately 50% of tumors exhibiting some form of PAM pathway aberration [1]. This pathway plays a critical role in regulating diverse cellular functions including cell survival, growth, proliferation, metabolism, and apoptosis [2]. In malignant gliomas, activation or overexpression of phosphorylated Akt and mTOR is commonly observed, with increasing expression correlating with higher tumor grades [3]. The strategic targeting of this pathway by this compound provides a promising therapeutic approach for treating this highly aggressive disease with typically poor prognosis.
The therapeutic significance of this compound extends beyond its classical role as a DNA synthesis inhibitor. Recent investigations have revealed that this compound exerts multifaceted antiglioma effects through direct modulation of the PAM pathway, resulting in suppressed proliferation, induced apoptosis, and altered expression of key regulatory proteins [3]. These findings are particularly relevant for leptomeningeal metastasis, where conventional systemic chemotherapy often proves ineffective due to limited blood-brain barrier penetration, making intrathecal administration of agents like this compound an essential treatment strategy. The following application notes provide a comprehensive analysis of this compound's effects on the PAM pathway, along with detailed experimental protocols for investigating these mechanisms in preclinical models.
The PI3K/Akt/mTOR signaling cascade represents a highly conserved signal transduction network in eukaryotic cells that promotes cell survival, growth, and cell cycle progression in response to external stimuli [1]. The pathway initiates when growth factors bind to receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), leading to activation of Class I PI3K enzymes. These enzymes function as heterodimers consisting of a p85 regulatory subunit and a p110 catalytic subunit [2] [4]. Upon activation, PI3K phosphorylates the membrane lipid phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a critical second messenger that recruits Akt (protein kinase B) and its upstream activator PDK1 to the plasma membrane through their pleckstrin homology (PH) domains [2].
Akt activation occurs through phosphorylation at two key residues: Thr308 by PDK1 and Ser473 primarily by the mTOR complex 2 (mTORC2) [2] [4]. This dual phosphorylation results in full Akt activation, enabling it to phosphorylate numerous downstream substrates involved in cellular processes. The mTOR kinase functions within two distinct complexes: mTORC1, which regulates cell growth, protein synthesis, and autophagy, and mTORC2, which not only phosphorylates Akt but also controls cytoskeletal organization [1]. The PAM pathway is negatively regulated by several tumor suppressors, most notably PTEN (phosphatase and tensin homolog), which dephosphorylates PIP3 back to PIP2, thereby terminating the signal [2] [1].
Dysregulation of the PAM pathway occurs through multiple mechanisms in cancer, including RTK overactivation, PI3K mutations, PTEN loss, and Akt amplification [1]. In glioma, the PAM pathway plays a crucial role in promoting invasion, angiogenesis, and treatment resistance [3]. The frequency of PAM pathway alterations in cancer has made it an attractive therapeutic target, with numerous small molecule inhibitors currently in development [2]. The following diagram illustrates the core components and regulatory mechanisms of the PI3K/Akt/mTOR pathway:
Diagram Title: PI3K/Akt/mTOR Signaling Pathway Core Components
This compound demonstrates significant antiglioma effects through direct modulation of the PAM pathway. In vitro studies using the U87 human glioma cell line have revealed that this compound treatment results in dose-dependent inhibition of cellular proliferation and induction of apoptotic cell death [3]. Molecular analyses demonstrate that this compound significantly reduces expression of key PAM pathway components including PI3K, phosphorylated Akt, and mTOR [3]. Furthermore, this compound treatment downregulates expression of the proliferation marker Ki-67 and the anti-apoptotic protein BCL2, while simultaneously upregulating the pro-apoptotic protein Bax and cleaved caspase-3 [3]. These molecular alterations confirm that this compound induces programmed cell death in glioma cells through targeted modulation of the PAM pathway and its downstream effectors.
The effects of this compound extend beyond direct apoptosis induction to include modulation of immunoregulatory proteins. Research has shown that this compound significantly reduces expression of 4-1BB (CD137), a surface protein involved in T-cell activation and survival that is frequently overexpressed in tumor cells [3]. This finding suggests that this compound may additionally influence tumor microenvironment interactions and immune responses against glioma cells. The convergence of these multiple mechanisms—proliferation inhibition, apoptosis induction, and immunomodulation—through PAM pathway targeting positions this compound as a promising therapeutic agent for managing leptomeningeal metastasis of high-grade glioma, a condition with limited treatment options and typically poor prognosis.
Table 1: this compound's Effects on U87 Glioma Cell Viability and Apoptosis
| Parameter | Control Values | This compound Treatment | Experimental Conditions | Significance |
|---|---|---|---|---|
| Cell Viability (MTT assay) | 100% | 40-60% reduction | 48h treatment, concentrations 62.5-2000 nM | p < 0.05 [3] |
| Colony Formation | 100% colonies | 70-80% reduction | 3 weeks treatment, concentrations 62.5-2000 nM | p < 0.01 [3] |
| Apoptosis Rate | 5-8% | 25-35% | 48h treatment with 1000 nM | p < 0.01 [3] |
| BCL2 Expression | 100% | 40-60% reduction | 48h treatment with 1000 nM | p < 0.05 [3] |
| Bax Expression | 100% | 150-200% increase | 48h treatment with 1000 nM | p < 0.05 [3] |
| Cleaved Caspase-3 | Baseline | 3-5 fold increase | 48h treatment with 1000 nM | p < 0.01 [3] |
Table 2: this compound's Effects on PI3K/Akt/mTOR Pathway Components in U87 Glioma Cells
| Pathway Component | Effect of this compound | Magnitude of Change | Experimental Method | Biological Consequence |
|---|---|---|---|---|
| PI3K Expression | Significant reduction | 50-70% decrease | Western Blot | Decreased pathway activation |
| p-Akt (Ser473) | Marked decrease | 60-80% reduction | Western Blot | Impaired Akt signaling |
| mTOR Activity | Substantial inhibition | 50-70% decrease | Western Blot | Reduced protein synthesis and growth |
| Ki-67 Proliferation Marker | Significant downregulation | 70-80% reduction | Immunohistochemistry | Decreased cellular proliferation |
| 4-1BB (CD137) | Notable reduction | 60-70% decrease | Western Blot | Potential immunomodulation |
Materials: U87 human glioma cell line (ATCC), Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, this compound (Sigma-Aldrich, C1768), dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) as drug vehicle.
Procedure:
Principles: The MTT assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Procedure:
Principles: The clonogenic assay measures the ability of single cells to form colonies after this compound treatment, assessing long-term cytotoxic effects and reproductive viability.
Procedure:
Principles: Flow cytometry with Annexin V/propidium iodide (PI) staining distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane integrity.
Procedure:
Principles: Western blotting allows detection and quantification of specific proteins involved in the PAM pathway and apoptosis regulation.
Procedure:
The following workflow diagram illustrates the integrated experimental approach for evaluating this compound's effects on glioma cells:
Diagram Title: Experimental Workflow for this compound Antiglioma Activity Assessment
The demonstration of this compound's inhibitory effects on the PAM pathway in malignant glioma has significant clinical implications, particularly for the management of leptomeningeal metastasis. Leptomeningeal metastasis occurs in approximately 20-28% of glioblastoma patients and has traditionally been associated with extremely poor prognosis, with survival typically limited to several weeks after diagnosis [3]. The intrathecal administration of this compound represents a strategic approach for circumventing the blood-brain barrier and achieving therapeutic concentrations in the cerebrospinal fluid and periventricular regions adjacent to CSF channels [3]. Clinical observations have supported the efficacy of this approach, with one reported case showing successful application of intrathecal this compound in an 18-year-old male with high-grade glioma and leptomeningeal dissemination who had previously failed to respond to craniospinal irradiation combined with intrathecal methotrexate [3].
Future research directions should focus on combination therapies that target the PAM pathway at multiple nodes simultaneously or sequentially. The development of resistance to single-agent targeted therapies remains a significant challenge in oncology, and combination approaches may help overcome or prevent resistance mechanisms [1]. Potential strategic combinations include this compound with selective PI3K inhibitors (e.g., alpelisib for PIK3CA-mutant cancers), AKT inhibitors (e.g., ipatasertib, capivasertib), or mTOR inhibitors (e.g., everolimus, temsirolimus) [1]. Additionally, combining this compound with conventional DNA-damaging agents or immunomodulatory approaches may yield synergistic effects through simultaneous targeting of multiple vulnerability pathways in glioma cells. The integration of these combination strategies with biomarker-driven patient selection will be essential for optimizing therapeutic outcomes.
The effective clinical translation of this compound's PAM pathway inhibitory effects requires the development of robust predictive biomarkers for patient stratification. Potential biomarkers include tumor molecular profiling to identify PIK3CA mutations, PTEN loss, AKT amplifications, or other genetic alterations that result in PAM pathway dependency [1]. Assessment of phosphorylated Akt levels in tumor tissue may serve as a pharmacodynamic biomarker indicating pathway activation status and potential susceptibility to this compound-mediated inhibition [3]. Additionally, monitoring changes in circulating tumor DNA or CSF biomarkers during treatment could provide dynamic assessment of therapeutic response and emerging resistance mechanisms.
The comprehensive understanding of this compound's effects on the PAM pathway also opens avenues for drug repurposing opportunities beyond leukemia and lymphoma where it is traditionally used. The mechanistic insights gained from the studies reviewed in these application notes support the evaluation of this compound in other solid tumors with documented PAM pathway dysregulation, particularly those with leptomeningeal involvement where intrathecal administration is feasible. As the development of targeted therapies continues to advance, this compound may find application as a component of multi-targeted regimens designed to address the complexity and adaptability of oncogenic signaling networks in cancer.
Here are answers to common challenges researchers face when studying cytarabine resistance.
| Question | Potential Cause | Recommended Investigation |
|---|---|---|
| Why are my AML cell lines resistant to this compound-induced apoptosis? | Iron Overload: Suppresses the pro-apoptotic TP53/BCL2/BAX signaling pathway [1]. | Check transferrin receptor (TFR1) expression; establish an iron overload model using ferric citrate [1]. |
| Why are cells resistant despite confirmed intracellular uptake of this compound? | Downstream Metabolic Failure: Loss of function in the activating enzyme deoxycytidine kinase (dCK) [2]. | Perform genomic DNA analysis and RT-qPCR to check for dCK gene deletions or mutations; assess dCK protein expression via Western blot [2]. |
| My resistant cells show no known genetic mutations. What else could it be? | Metabolic Reprogramming: Shift towards mitochondrial metabolism, enhancing OxPhos and DNA repair [3] [4]. | Conduct metabolomic analysis; test sensitivity with OxPhos inhibitors (e.g., metformin, tigecycline); perform proteomic profiling [3] [4]. |
| How can I overcome resistance related to dCK deficiency? | Nucleotide Salvage Pathway Block: dCK-deficient cells rely on de novo nucleotide synthesis [2]. | Use a combination of hydroxyurea (HU) and azidothymidine (AZT). HU inhibits RNR, exploiting the cells' dependency on the DNSP [2]. |
| Can I reverse resistance by targeting a non-apoptotic cell death pathway? | Dysregulated Ferroptosis: Upregulation of SIRT1 inhibits the ferroptotic cell death pathway [5]. | Knockdown SIRT1 and measure ferroptosis markers (ROS, lipid peroxidation) via flow cytometry and ELISA; observe its effect on the HMGB1/ACSL4 pathway [5]. |
To ensure your experiments are reproducible, here are detailed methodologies for key assays cited in the research.
This protocol is adapted from studies investigating how iron overload suppresses the TP53 pathway and confers this compound resistance [1].
This classic method is used to create resistant sublines for studying resistance mechanisms, particularly dCK deficiency [2].
The table below summarizes core resistance mechanisms and quantitative data from recent studies for easy comparison in your research.
| Mechanism Category | Key Player / Biomarker | Experimental Evidence / Quantitative Change | Proposed Intervention / Reversal Strategy |
|---|---|---|---|
| Alated Drug Activation | dCK Deficiency | Complete loss of dCK protein expression; >10-fold increase in IC50 [2]. | Combination therapy with Hydroxyurea + Azidothymidine [2]. |
| onic Metabolism | Oxidative Phosphorylation (OxPhos) | Proteomics revealed upregulation of OxPhos and DNA repair proteins [3]. | OxPhos inhibitors (Metformin, Tigecycline) [3] [4]. |
| oncogenic Signaling | PRDM16 Overexpression | Significant increase in IC50 for this compound, but not daunorubicin [4]. | Target mitochondrial respiration via the MYC-SLC1A5-Glutaminolysis axis [4]. |
| ron Homeostasis | Iron Overload (TFR1) | Suppression of TP53/BCL2/BAX pathway; reduced apoptosis in wild-type TP53 cells [1]. | Chelation therapy; investigate TFR1 role in iron import [1]. |
| ll Death Evasion | SIRT1 Upregulation | Significant upregulation in resistant cells; knockdown induced ferroptosis via HMGB1/ACSL4 [5]. | SIRT1 knockdown or inhibition [5]. |
The following diagrams visualize two key resistance pathways identified in the current literature, using DOT language for your reference.
This diagram illustrates how iron overload, mediated by TFR1, leads to the suppression of the TP53/BCL2/BAX apoptosis pathway, ultimately resulting in this compound resistance [1].
This diagram shows the mechanism by which knocking down SIRT1 promotes a novel cell death (ferroptosis) via the HMGB1/ACSL4 pathway, thereby reversing this compound resistance [5].
Q1: What is the primary molecular mechanism behind cytarabine-induced neurotoxicity?
Q2: Which patient factors increase the risk of developing neurotoxicity?
| Risk Factor | Description & Clinical Threshold |
|---|---|
| Advanced Age | Patients over 55 years are at significantly higher risk, with potential for irreversible toxicity [3]. |
| Renal Impairment | Impaired kidney function (e.g., eGFR < 60 mL/min/1.73 m², elevated creatinine) reduces this compound clearance, leading to toxic accumulation [4] [5] [3]. |
| Hepatic Dysfunction | Pre-existing liver disease or drug-induced liver injury is a known risk factor [5] [3]. |
| High Cumulative Dose | Doses ≥ 3 g/m² are associated with higher incidence; however, toxicity can occur at much lower total doses (e.g., < 15 g/m²) in the presence of other risk factors [4] [5]. |
| Neurological History | Pre-existing neurological disease may increase susceptibility [3]. |
| Category | Specific Signs & Symptoms |
|---|---|
| Motor & Gait | Ataxia (unsteady, staggering gait), truncal ataxia (inability to sit/stand unsupported), dysmetria (inability to judge distance), adiadochokinesia (inability to perform rapid alternating movements) [4] [5] [3]. |
| Speech & Ocular | Dysarthria (slurred, slow, or irregular speech), nystagmus (rapid, involuntary eye movements) [5] [3]. |
| Cognitive & Other | Somnolence, confusion, personality changes, cognitive dysfunction, and in severe cases, seizures or locked-in syndrome [3]. |
The following diagram illustrates the key molecular mechanism of this compound-induced neurotoxicity.
Here are two potential experimental approaches to model and study this toxicity in a research setting.
This protocol outlines a method to screen for DNA damage and cell viability in neuronal models.
Title: Protocol for In Vitro Assessment of this compound Neurotoxicity
Hypothesis: Exposure of differentiated human neuronal cells to this compound, but not other cytidine analogues (e.g., gemcitabine), will induce significant DNA double-strand breaks and reduce cell viability.
Workflow:
Key Parameters:
This protocol describes a method to validate findings and assess behavioral deficits in vivo.
Title: Protocol for In Vivo Assessment of Cerebellar Toxicity
Hypothesis: Systemic administration of this compound in a rodent model will recapitulate key features of clinical neurotoxicity, including cerebellar damage and motor coordination deficits.
Workflow:
Key Parameters:
To effectively troubleshoot, it is crucial to understand why myelosuppression occurs. Cytarabine (Ara-C) is an antimetabolite that primarily affects rapidly dividing cells.
The following diagram illustrates the core mechanism of action and its impact on the cell cycle and hematopoiesis.
Rigorous patient monitoring is the first line of defense in managing myelosuppression. The following table summarizes the key adverse effects and recommended monitoring protocols.
| Category | Specific Adverse Effect / Parameter | Monitoring & Management Action |
|---|
| Hematologic Toxicity | Myelosuppression (neutropenia, thrombocytopenia, anemia) [1] [5] | - Monitor Complete Blood Count (CBC) with differential and platelet count frequently [1].
A primary strategy for mitigating myelosuppression involves optimizing the dose and schedule of this compound itself.
For researchers, several advanced methodologies can be employed to study and predict myelosuppression.
Mathematical models can personalize predictions of WBC nadir and recovery, enabling preemptive management.
The workflow for developing and applying such a model is shown below.
The FLAG-Ida regimen is a clinical example of a protocol designed to synergize with this compound while managing its toxicity. Here is a breakdown for experimental reference [6]:
Q1: What is the most critical parameter to monitor for predicting severe myelosuppression? The absolute neutrophil count (ANC) is paramount. A profound and prolonged neutropenia (ANC < 0.5 G/L for over one week) significantly increases the risk of life-threatening infections and is a key indicator of severe myelosuppression. Frequent CBC monitoring is essential [1] [5].
Q2: Are there genetic markers that predict this compound-induced toxicity? Yes, pharmacogenomics is an active area of research. Genetic variants in enzymes involved in this compound metabolism (e.g., cytidine deaminase - CDA, deoxycytidine kinase - DCK) are associated with inter-individual differences in drug activation, inactivation, and intracellular retention of Ara-CTP, which can influence both efficacy and toxicity risk profiles [5].
Q3: What supportive measures are mandatory during high-dose this compound administration?
What is the primary mechanism of cytarabine inactivation? this compound is predominantly inactivated by the enzyme cytidine deaminase (CDA or CDD). This enzyme catalyzes the hydrolytic deamination of this compound, converting it into the inactive metabolite 1-β-D-arabinofuranosyluracil (ara-U) [1] [2] [3]. This occurs in both plasma and within cells.
Why is CDA activity a critical factor in this compound resistance? High levels of CDA activity are a well-established mechanism of intrinsic and acquired resistance to this compound, particularly in solid tumors (carcinomas) [4] [3]. Cells with high CDA activity rapidly deactivate this compound before it can be phosphorylated to its active form, Ara-CTP, leading to treatment failure [5] [4].
How can I overcome this compound resistance caused by high CDA activity? A common strategy is to co-administer a CDA inhibitor. Tetrahydrouridine (THU) is a potent and specific inhibitor of CDA that has been shown in studies to enhance the antineoplastic action of this compound and other deoxycytidine analogues by preventing their inactivation [5] [1].
Besides deamination, what other metabolic pathways affect this compound's efficacy? this compound's efficacy is a balance between its activation and inactivation pathways. The key steps are summarized in the table below [6] [2]:
| Pathway | Enzyme | Action on this compound | Result |
|---|---|---|---|
| Activation | Deoxycytidine Kinase (dCK) | First phosphorylation step to Ara-CMP | Essential for eventual formation of active Ara-CTP [1] [7] |
| Inactivation | Cytidine Deaminase (CDA) | Deaminates this compound to ara-U | Primary inactivation route [1] [2] |
| 5'-Nucleotidases (e.g., NT5C2, NT5C3) | Dephosphorylates active nucleotide metabolites | Another inactivation route [1] |
Here are methodologies you can adapt for troubleshooting experiments related to this compound metabolism and resistance.
1. Assessing CDA Activity and Drug Resistance in Cell Lines
This protocol is based on research investigating intrinsic resistance in carcinoma cells [4].
2. A Novel Technique Using 5-Ethynyl 2'-Deoxycytidine (EdC)
A recent technique uses a click chemistry-compatible probe to visualize deamination activity directly in cells [1].
The table below consolidates key quantitative findings from the search results to aid in experimental planning and data interpretation.
| Aspect | Quantitative Finding | Context / Source |
|---|---|---|
| CDA Polymorphism Frequency | A79C/Lys27Gln allele frequency up to 60% in some cohorts [3]. | A common SNP associated with reduced CDA enzyme activity. |
| Enzyme Activity & Outcome | Low CDA activity (from polymorphisms) linked to superior therapeutic outcome but increased toxicity in AML [3]. | Highlights the clinical impact of CDA genetics. |
| CDA Deficiency Prevalence | ~7% of adult cancer patients may have partial CDA deficiency [3]. | Indicates a significant population at risk for severe gemcitabine/cytarabine toxicity. |
| Intracellular Ara-CTP Levels | 6 to 50 µM (2.4–9.3% of peak Ara-CTP) in patient blast cells [1]. | Measured in AML patients; shows levels of active metabolite. |
The following diagram illustrates the core activation and inactivation pathways of this compound within a cell, which is central to understanding its efficacy and resistance.
1. What is the primary role of dCK in cytarabine activation? Deoxycytidine kinase (dCK) performs the initial, rate-limiting phosphorylation step that activates the prodrug this compound (Ara-C) into Ara-C monophosphate (Ara-CMP). This step is essential for its subsequent conversion to the active triphosphate form, Ara-CTP, which incorporates into DNA and causes chain termination, leading to leukemic cell death [1] [2] [3].
2. How does dCK deficiency lead to this compound resistance? Resistance occurs because without sufficient functional dCK, this compound cannot be adequately activated into its cytotoxic form. Consequently, intracellular levels of the active metabolite Ara-CTP are insufficient to kill leukemic cells, rendering the therapy ineffective [1] [4] [5].
3. What are the molecular mechanisms behind dCK deficiency? Research has identified several mechanisms that can lead to a loss of dCK function in resistant cells:
4. Are there experimental strategies to overcome resistance from dCK deficiency? Yes, one promising approach exploits the increased dependence of dCK-deficient cells on the de novo nucleotide synthesis pathway. A combination of hydroxyurea (HU), a ribonucleotide reductase (RNR) inhibitor, and azidothymidine (AZT) has shown marked synergistic growth inhibition in dCK-deficient leukemic cell lines and primary AML patient specimens. This synergy is intensified in this compound-resistant cells while showing an antagonistic effect in non-malignant cells, suggesting a potential therapeutic window [4].
5. Besides dCK deficiency, what other factors contribute to this compound resistance? this compound resistance is multifactorial. Key mechanisms include:
This guide outlines methodologies to establish and validate dCK-deficient, this compound-resistant cell lines.
Experimental Workflow for Establishing Resistance
The following diagram illustrates the key stages in generating and characterizing this compound-resistant cell lines.
Detailed Protocols
1. Establishing this compound-Resistant Cell Lines [4]
2. Confirming Resistance via Growth Inhibition Assay [4]
3. Analyzing dCK Status [4] [5]
This guide focuses on evaluating the HU and AZT combination therapy strategy in dCK-deficient models.
Mechanism of Action for Combination Therapy
The diagram below illustrates the synthetic lethal interaction where HU/AZT combination targets dCK-deficient cells.
Detailed Protocol: Assessing HU/AZT Synergy [4]
The table below consolidates critical quantitative findings from the literature on dCK-deficient, this compound-resistant models.
| Cell Line / Specimen | Ara-C IC₅₀ (nM) | dCK Status (mRNA) | HU IC₅₀ (μM) | AZT IC₅₀ (μM) | Citation |
|---|---|---|---|---|---|
| K562 (Parental) | 106 ± 16 | 100% | 1591 ± 160 | 4521 ± 580 | [4] |
| KAR-0.2 (Resistant) | 2,769 to >100,000 | 143% to 20%* | 251 ± 23 | 1659 ± 160 | [4] |
| Kasumi (Parental) | 38 ± 12 | 100% | 158 ± 12 | 162 ± 32 | [4] |
| Kas-80 (Resistant) | >100,000 | 0.06% | 84 ± 3 | 104 ± 21 | [4] |
| AML Patient 1 | 332 | N/A | >1000 | 2098 | [4] |
| AML Patient 2 | 83 | N/A | 331 | 249 | [4] |
Note: *dCK mRNA levels in KAR sublines decreased over time and with higher drug selection pressure, from 143% down to 16% [4]. N/A = Not Available.
| Clinical Context / Regimen | Typical Dosage & Interval | Key Rationale & Considerations |
|---|---|---|
| Standard Dose "7+3" [1] | 100-200 mg/m²/day by continuous IV infusion for 7 days [2] [3] | Maintains constant cytotoxic exposure; foundation of AML induction therapy [1]. |
| High-Dose / Intensive (Consolidation/Salvage) [3] | 1,000 - 3,000 mg/m² IV over 1-3 hours, every 12 hours (e.g., on days 1, 3, 5) [4] [3] | Maximizes intracellular levels of active metabolite (Ara-CTP); 12-hour interval targets the majority of leukemic cells in S-phase [4]. |
| Low-Dose (e.g., for older/unfit patients) [5] | 20 mg/m² administered once daily or every 12 hours via subcutaneous injection [5] | Lower intensity regimen aimed at disease control with manageable toxicity. |
| Investigative Consideration | Potential benefit of intervals shorter than 12 hours [4] | Theoretical: A 12-hour interval may allow some leukemic cells with short S-phase duration (as short as 8h) to escape cytotoxicity [4]. |
For researchers designing studies, understanding the established protocols and the underlying biological rationale is crucial.
Q1: Why is a 12-hour interval used for high-dose therapy instead of a longer or shorter one?
Q2: What are the major dose-limiting toxicities to monitor?
The following diagram illustrates the core scientific rationale behind the intermittent dosing of this compound and the associated clinical challenges.
Cytarabine-induced cerebellar toxicity is a well-characterized adverse drug reaction. The table below summarizes its core clinical features and risk factors based on accumulated clinical evidence [1] [2] [3].
| Feature | Description |
|---|---|
| Definition | Acute cerebellar syndrome and diffuse cerebral dysfunction; can be irreversible in patients >55 years [1]. |
| Incidence | 10-25% with doses ≥3 g/m² every 12 hours [1]. |
| Onset | 3-8 days after starting this compound [1] [4]. |
| Key Risk Factors | Age >55, renal dysfunction (eGFR <60 mL/min/1.73 m²), hepatic impairment, pre-existing neurological disease, prior this compound toxicity [1] [2]. |
The most common signs and symptoms form a recognizable clinical picture, primarily involving cerebellar dysfunction [1]:
A seminal 2025 study published in Nature has elucidated the precise molecular mechanism of this compound-induced neurotoxicity, explaining why Purkinje cells in the cerebellum are uniquely vulnerable [5].
The diagram below illustrates this mechanism and its cellular consequences.
For researchers designing preclinical studies or clinical trials, and for clinicians, a proactive approach is critical to mitigate this toxicity.
Strategies focus on patient selection and dosing regimen design [1] [2]:
Routine neurological assessment is the cornerstone of early detection. A standardized cerebellar assessment should be performed prior to each dose of high-dose this compound [1] [6].
Recommended Assessment Protocol: A structured assessment tool should evaluate the following domains [1] [6]:
If neurological symptoms develop, the following steps are recommended [1] [4] [7]:
For researchers designing experiments to test the cytarabine/PARPi combination, particularly in AML models, the following workflow and detailed protocols can serve as a guide.
DNA Damage Response Analysis via Immunofluorescence [1]
Chromatin Fractionation to Assess Protein Recruitment [1]
This section addresses common experimental issues and questions based on the described mechanisms.
| Question / Issue | Possible Cause & Solution |
|---|
| The combination shows high cytotoxicity in control cells, making synergistic effects difficult to interpret. | Cause: Excessive doses of either agent. Solution: Perform a comprehensive dose-response matrix for each single agent and their combination. Use the lowest effective doses to identify synergistic rather than simply additive effects. Calculate Combination Index (CI) values. | | No synergistic effect is observed in a DNMT3A-mutant AML cell line. | Cause: DNMT3A-mutant cells may already have inherent PARP1 dysfunction and are highly sensitive to this compound alone, leaving little room for PARPi-mediated sensitization [1]. Solution: Use isogenic cell lines (WT vs. mutant DNMT3A) for comparison. In mutant models, consider combining this compound with p53 potentiators (e.g., MDM2 inhibitors) as an alternative strategy [1]. | | Unexpectedly severe myelosuppression or cell death in primary culture models. | Cause: This is an on-target, class-effect toxicity from combining two DNA-damaging agents, reflecting clinical challenges [2]. Solution: Optimize the scheduling of drug administration (e.g., sequential vs. concurrent). Closely monitor apoptosis and cell cycle arrest at early time points to define a therapeutic window. | | The PARP inhibitor alone shows no activity in my BRCA-wild type AML model. | Cause: Single-agent PARPi efficacy is primarily observed in HR-deficient backgrounds. BRCA-wild type AML may not be inherently HR-deficient [2] [3]. Solution: The combination strategy aims to create a dependency on HR by generating replication-associated DNA damage with this compound. Assess combination efficacy via markers of synthetic lethality (e.g., increased γH2AX and apoptosis over this compound alone). | | Resistance emerges after prolonged treatment with the combination. | Cause: This mirrors a major clinical challenge. Mechanisms include restoration of HR function, replication fork stabilization, or loss of PARP1 trapping [3]. Solution: In derived resistant lines, perform genomic sequencing (for reversion mutations) and repeat DDR analysis to identify the escaped pathway, which can be targeted with a third agent (e.g., ATR inhibitor for fork stabilization). |
The combination of this compound and PARP inhibitors represents a mechanistically driven approach, but its success in the lab is highly dependent on rigorous genetic characterization and careful experimental design.
The table below outlines the primary mechanisms that lead to cytarabine resistance and suggests experimental approaches to investigate them in your models.
| Mechanism Category | Specific Target / Pathway | Investigative Approaches / Potential Reversing Strategies | Key Molecules / Genes to Monitor |
|---|
| Drug Transport & Uptake | Equilibrative Nucleoside Transporter 1 (ENT1) downregulation [1] [2] [3] | - qRT-PCR/Western Blot: Compare ENT1 expression in resistant vs. parental cells [1] [2].
Here are established methods for generating and validating this compound-resistant models, which are crucial for testing the strategies above.
In Vitro Generation of Resistant Cell Lines:
Stromal Co-culture Models:
To help visualize the complex interplay of mechanisms, the following diagram maps the primary pathways of this compound resistance.
The table below summarizes potential therapeutic combinations identified in recent studies to overcome specific resistance mechanisms.
| Combination Strategy | Proposed Mechanism | Experimental Evidence |
|---|---|---|
| Sodium Caseinate (SC) + Ara-C [2] | Downregulates SIRT1 and MDR1; upregulates ENT1 and dCK expression. | In vitro studies on WEHI-CR50 chemoresistant cells showed enhanced apoptosis and prolonged survival in tumor-bearing mice [2]. |
| Hydroxyurea (HU) + Azidothymidine (AZT) [4] | Synergistic growth inhibition in dCK-deficient, Ara-C-resistant cells; sparing effect on non-malignant cells. | Demonstrated on this compound-resistant K562 and Kasumi sublines and primary AML patient specimens [4]. |
| PARP Inhibitors + Ara-C [5] | Exploits DNA repair defects; enhances efficacy in AML with wild-type DNMT3A. | Mechanistic studies show impaired PARP1 recruitment in DNMT3A-mutant cells; a rationale for use in wild-type backgrounds [5]. |
| Inhibiting S100A4 [7] | Overcomes resistance mediated by the S100A4-NR6A1-p53 axis. | Functional validation in Ara-C-resistant cell lines (THP-1/R, U937/R) showed that high S100A4 expression promotes resistance [7]. |
Q: My in vitro model shows only a mild resistance phenotype. How can I enhance the selection pressure?
Q: Why should I consider the bone marrow microenvironment in my resistance models?
Q: Is high-dose this compound always the answer to overcome resistance?
| Challenge | Underlying Mechanism | Proposed Optimization Strategy |
|---|---|---|
| Short Plasma Half-Life & Rapid Systemic Inactivation [1] [2] [3] | Rapid deamination by cytidine deaminase (CDA) in plasma and various tissues to inactive metabolite uracil arabinoside (Ara-U) [1] [3]. | Use chemical conjugation (e.g., cholic acid) to protect drug from CDA and target liver [3] [4]. |
| Biochemical Sanctuaries in Liver & Spleen [1] | High concentrations of CDA in liver/spleen rapidly inactivate this compound, creating safe havens for leukemic cells [1]. | Develop liposomal formulations (e.g., CPX-351) to alter tissue distribution and protect drug payload [5]. |
| Saturation of Activation Pathway [1] | Enzyme deoxycytidine (CdR) kinase activates this compound; high intracellular dCTP levels can inhibit this kinase [1]. | Use enzyme inhibitors like Tetrahydrouridine to block CDA or 3-Deazauridine to lower dCTP levels [1]. |
Here are detailed methodologies for evaluating the two main formulation-based optimization strategies from the search results.
This protocol is based on the testing of cholic acid-cytarabine conjugates, which are small molecules designed for improved absorption and liver targeting [3] [4].
This protocol is based on studies of CPX-351, a liposomal encapsulation of this compound and daunorubicin, which demonstrates altered pharmacokinetics and tissue distribution [5].
The following diagram illustrates this compound's metabolic fate and the points of intervention for the optimization strategies previously discussed.
The combination of cytarabine (ara-C) and tetrahydrouridine (THU) is based on a fundamental mechanism of metabolic inhibition.
The diagram below illustrates this metabolic pathway and the point of THU inhibition.
For your experimental planning and documentation, here are summarized data and a core methodology.
This data is essential for designing in vivo studies and estimating effective dosing schedules.
| Parameter | Intravenous (100 mg/kg) | Oral (100 mg/kg) |
|---|---|---|
| Terminal Half-life | 73 minutes | 85 minutes |
| Time >1 μg/mL | ~4 hours | ~3.5 hours (including plateau) |
| Clearance | 9.1 mL/min/kg | Not Applicable |
| Volume of Distribution | 0.95 L/kg | Not Applicable |
| Oral Bioavailability | Not Applicable | ~20% |
| Key Profile Note | Biphasic decline | Plasma concentration plateau from 0.5-3 hours |
This modern technique allows for direct visualization of deaminase activity in cells, facilitating quick identification of CDA-deficient cell lines.
1. Principle: The assay uses 5-ethynyl-2'-deoxycytidine (EdC), a deoxycytidine analogue. Inside the cell, EdC can be deaminated by CDA or dCMP deaminase to 5-ethynyl-2'-deoxyuridine (EdU). The presence of EdU, which incorporates into DNA, is detected via a "click" reaction with a fluorescent azide dye.
2. Workflow:
3. Utility: This method provides a quick, cheap, and easy way to profile deaminase activity across different cell lines and to assess the functional inhibition of CDA by THU directly in intact cells.
The experimental workflow is visualized below.
Q1: Why is the this compound + THU combination not effective in all solid tumor models? A1: Early animal studies showed that while THU significantly improved survival in ascitic tumors, it had minimal effect in several solid tumors [5]. This can be due to:
Q2: What are the primary mechanisms of drug resistance to this compound that THU cannot overcome? A2: THU only addresses deamination-based resistance. Other key mechanisms include:
Q3: What is the clinical rationale for using an intermediate dose (1,000 mg/m²) of this compound instead of a high dose (3,000 mg/m²)? A3: Pharmacodynamic studies in leukemic cells from patients have shown that the maximal formation of the active metabolite ara-CTP is achieved at the 1,000 mg/m² dose. Increasing the dose to 3,000 mg/m² does not significantly increase ara-CTP levels but does lead to substantially higher toxicity, particularly neurotoxicity. Therefore, the intermediate dose provides similar efficacy with a better safety profile [1].
| Regimen / Study | Patient Population | Key Efficacy Outcomes | Notes / Context |
|---|
| D-CAG vs. CAG [1] | AML (Retrospective, n=150) | ORR: 93.26% (D-CAG) vs. 60.66% (CAG) 12-mo Survival: 93.26% (D-CAG) vs. 75.41% (CAG) | D-CAG: Decitabine + CAG regimen. Shows benefit of adding decitabine to a standard low-dose chemotherapy backbone [1]. | | DCAG vs. IA [2] | Newly Diagnosed AML (14-60 years) | CR after 1 cycle: Comparable CR after 2 cycles: 54.7% (DCAG) vs. 78.35% (IA) | DCAG: Decitabine + CAG. Standard IA (Idarubicin + Cytarabine) induced deeper remissions after a second cycle in this younger cohort [2]. | | Decitabine + Etoposide [3] | High-risk MDS/AML with TP53 mutation | ORR: 69.8% (D+E) vs. 52.7% (Decitabine alone) EFS: 13 months (D+E) vs. 9 months (Decitabine alone) | Suggests a specific combination may be highly effective for a high-risk genetic subgroup[citation:10]. | | Azacitidine + Venetoclax [4] | Older/Unfit AML (Network Meta-Analysis) | Ranked best for improving OS, CR, and ORR | This combination is considered a current standard of care for this patient population, against which other regimens are measured [4]. | | Glasdegib + LDAC [5] | Newly Diagnosed AML unsuitable for intensive chemo | Median OS: 8.8 months (Glasdegib+LDAC) vs. 4.9 months (LDAC alone) | LDAC: Low-Dose this compound. Shows the benefit of adding a targeted agent (Hedgehog inhibitor) to low-dose chemotherapy [5]. |
The two drugs work through fundamentally different mechanisms, which explains their distinct clinical applications and synergies in combination therapy.
The diagram below maps their distinct mechanisms and how they can be investigated in a preclinical workflow.
To help you interpret the data, here are the methodologies from several pivotal studies.
Study: D-CAG vs. CAG Regimen [1]
Study: DCAG vs. IA in Young Patients [2]
Study: Network Meta-Analysis of Low-Intensity Therapies [4]
The table below summarizes the key differences between the synergistic liposomal formulation (CPX-351) and the conventional administration of the two drugs.
| Feature | Conventional "7+3" Combination | CPX-351 (Liposomal Cytarabine/Daunorubicin) |
|---|---|---|
| Formulation | Free drugs administered separately [1] | Liposomal encapsulation at a fixed 5:1 molar ratio (this compound:daunorubicin) [1] [2] |
| Synergy Rationale | Empirical combination; drugs have distinct but complementary mechanisms of action (DNA synthesis inhibition vs. DNA intercalation). | Designed to maintain the synergistic 5:1 molar ratio at the tumor site for a prolonged period [1]. |
| Selective Toxicity | Limited data suggests similar toxicity to AML and normal progenitors [2]. | In-vitro data: Enhanced selective toxicity for AML progenitors over normal hematopoietic cells [2]. |
| Key Clinical Efficacy Data (Phase III) | - | Overall Survival (OS): 31% reduction in risk of death (HR: 0.69) vs. "7+3" [1]. Response Rate (CR+CRi): 48% vs. 33% for "7+3" [1]. Transplant Rate: 34.0% vs. 25.0% (p=0.098) [1]. | | Approved Indication | Standard for newly diagnosed AML [3]. | Adults and pediatric patients with newly diagnosed therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC) [1]. |
The following are methodologies from key studies that provide the experimental basis for the synergy data in the table above.
1. In Vitro Cytotoxicity Assay on Progenitor Cells [2]
2. In Vivo Efficacy Study in Murine Models [1]
3. Transcriptional Response Analysis (RNA Sequencing) [4]
The following diagrams, created with Graphviz, illustrate the core concepts of the liposomal formulation's mechanism and a key experimental workflow.
Mechanism of CPX-351 Synergistic Action
In-Vitro Cytotoxicity Assay Workflow
The development of CPX-351 is a prime example of how rational drug design, focused on maintaining a synergistic drug ratio, can improve clinical outcomes. The 5:1 molar ratio of this compound to daunorubicin, locked in by the liposomal formulation, enhances selective toxicity against AML cells and has proven superior to the traditional "7+3" regimen in specific high-risk patient populations [1] [2].
Future directions in AML research, as highlighted in the search results, include using transcriptional response data to these standard drugs to identify new rational combination therapies. For instance, mimicking treatment-evoked gene expression changes has suggested that EGFR and MEK inhibitors could synergize with daunorubicin, offering a potential avenue for further treatment refinement [4].
| Regimen Name | Patient Population | Phase | Key Efficacy Findings | Common Grade 3+ Adverse Events | Citation |
|---|
| CLAD + LDAC alternating with Decitabine [1] | Newly diagnosed elderly/unfit AML; ≥60 years | Phase 2 | - CR/CRi: 68% (58% CR)
The efficacy of these regimens stems from carefully designed treatment schedules. Here are the detailed methodologies from the key trials:
CLAD + LDAC alternating with Decitabine (Frontline, Elderly/Unfit) [1]: The treatment was divided into induction and consolidation phases. Induction (Cycle 1): Cladribine (5 mg/m² IV, Days 1-5) + Cytarabine (20 mg subcutaneously twice daily, Days 1-10). Consolidation: Alternating cycles of Cladribine (5 mg/m² IV, Days 1-3) + this compound (20 mg twice daily, Days 1-10) with Decitabine (20 mg/m² IV, Days 1-5). Treatment continued for up to 18 cycles.
CLAD + LDAC (Frontline, Elderly/Unfit with Comorbidities) [2]: Induction (Two cycles): Cladribine (5 mg/m² IV, Days 1-5 in cycle 1, Days 1-3 in cycle 2) + this compound (40 mg subcutaneously daily, Days 1-10). Maintenance: Patients who responded received continuous therapy with LDAC (40 mg/m² on Days 1-10 every 4-6 weeks).
CAV - Cladribine, LDAC, Venetoclax (Relapsed/Refractory & Newly Diagnosed) [3]: Induction: Cladribine (5 mg/m² IV, Days 1-5), this compound (20 mg subcutaneously twice daily, Days 1-10), and Venetoclax (ramped up to 400 mg daily, Days 1-21/28). Subsequent Cycles: For responders, Cladribine was shortened to Days 1-3. An alternating strategy with Azacitidine + Venetoclax was also used after consolidation.
The this compound and cladribine combination is highly synergistic. The following diagram illustrates the mechanisms behind this enhanced anti-leukemic activity.
The diagram shows how cladribine and this compound work together. Cladribine enhances the effect of this compound by increasing the activity of an enzyme (deoxycytidine kinase) responsible for its activation, leading to greater accumulation of the active this compound metabolite (Ara-CTP) within leukemic cells [5] [6]. Furthermore, cladribine independently inhibits DNA synthesis and repair, contributing to increased cell death [2].
The table below summarizes major gene expression signatures linked to cytarabine resistance in AML, as identified in recent studies.
| Signature Name / Focus | Key Genes / Pathways Involved | Associated Biological Process | Experimental Model | Clinical/Functional Validation |
|---|
| Cytokine Dysregulation Signature [1] | Up: BCL3, OAS3, RELB, AIM2, NFKB2 Down: CLEC9A, OAS2 | Regulation of cytokine production | Parental vs. This compound-resistant HL60 cells | Correlation with poorer overall survival in TCGA AML patients [1] | | PRDM16 Metabolic Signature [2] [3] | PRDM16 (short isoform), MYC, SLC1A5 (glutamine transporter), Oxidative Phosphorylation (OxPHOS) | Metabolic reprogramming, Glutaminolysis, Mitochondrial respiration | Murine AML models (MLL-AF9, Flt3-ITD); Human cell lines (MOLM13, THP-1) | High PRDM16 linked to induction failure & poor prognosis in pediatric/ adult AML; OXPHOS inhibition re-sensitized cells [2] [3] | | S100A4-p53 Axis Signature [4] | S100A4, NR6A1 (transcription factor), p53 | Cell cycle regulation, p53 signaling pathway | Ara-C-resistant cell lines (THP-1/R, U937/R); Patient BM samples | NR6A1 binds S100A4 promoter; S100A4 upregulates p53; High S100A4 confers poor prognosis [4] | | Mitochondrial & DNA Repair Signature [5] | OxPHOS proteins, DNA repair pathway proteins | Mitochondrial metabolism, DNA damage repair | Ara-C-resistant RHI-1 cells (derived from SHI-1, FLT3-wild type) | Resistant cells tolerated both Ara-C and daunorubicin; Targeting OXPHOS (e.g., Metformin) improved efficacy [5] | | Multi-Gene Prognostic Signature [6] | 42-probe set signature | Mitochondrial cellular component | Blood cancer cell lines; TCGA CN-AML patients | Signature score predicted overall survival (OS) and disease-free survival (DFS) in independent cohorts [6] |
To ensure the reproducibility and reliability of the data, here is a detailed breakdown of the key experimental methodologies used in the cited studies.
limma package in R). Functional enrichment analysis (GO, KEGG) is performed with tools like ShinyGO to interpret biological pathways [1] [4].For researchers aiming to discover novel signatures, the following workflow, derived from the analyzed methodologies, is recommended.
The diagrams below illustrate the core mechanistic pathways of two major resistance signatures and a generalized experimental workflow.
This pathway illustrates how the short isoform of PRDM16 drives this compound resistance through metabolic changes [2] [3].
This pathway shows the transcriptional regulation of S100A4 and its role in promoting resistance, potentially through p53 [4].
The identified signatures highlight that this compound resistance is not a single-factor phenomenon but a complex interplay of dysregulated immunity, metabolic adaptation, and enhanced damage repair [1] [2] [5].
A promising strategic direction is combination therapy. For instance, targeting mitochondrial metabolism with drugs like metformin or tigecycline has been shown to re-sensitize PRDM16-high AML cells to this compound [2] [3]. Similarly, targeting the S100A4-NR6A1 axis or DNA repair pathways could overcome resistance in specific AML subtypes [4] [5].
The table below summarizes key experimental findings that demonstrate the correlation between DNMT3A mutations and increased sensitivity to this compound across various model systems.
| Experimental Model | DNMT3A Status | This compound IC50 / Response | Key Observations | Source (Citation) |
|---|---|---|---|---|
| AML Cell Lines (SET-2, KO-52) | R882 mutant | IC~50~: 46.1 μM & 165.8 μM | Increased apoptosis; elevated DNA damage markers (γH2A.X, p-CHK1) | [1] |
| AML Cell Lines (KU-812, K-562) | Wild-type | IC~50~: 465.2 μM & not reached | Lower levels of apoptosis and DNA damage | [1] |
| Isogenic U2OS Model | R882 mutant | IC~50~: 38 μM | Persistently high p-CHK1, unresolved DNA damage, replication fork collapse | [2] [1] |
| Isogenic U2OS Model | Wild-type | IC~50~: 213 μM | Transient p-CHK1 activation, DNA damage resolved | [2] [1] |
| Mouse Bone Marrow (CFU Assay) | Dnmt3a-mut knock-in | Impaired clonogenic survival | Reduced colony formation ex vivo with this compound | [2] [1] |
| Mouse Bone Marrow (CFU Assay) | Dnmt3a-wild-type | Normal clonogenic survival | Colonies relatively resistant to this compound | [2] [1] |
| Clinical Observation | DNMT3A mutant | Benefit from low-intensity regimens | Patients showed better survival with this compound/cladribine | [3] [4] |
To ensure the reproducibility of these findings, here is a detailed breakdown of the key methodologies used in the cited research.
The increased sensitivity of DNMT3A-mutant cells to this compound is mechanistically driven by a defect in the early steps of DNA damage repair, leading to unresolved replication stress. The following diagram illustrates this pathway.
The diagram shows that in DNMT3A-mutant cells, impaired PARP1 recruitment prevents the effective repair of stalled forks. This failure leads to the accumulation of DNA damage, replication fork collapse, and ultimately, cell death [3] [2] [4].
The mechanistic understanding of this vulnerability informs potential combination therapy strategies.
The table below summarizes the key characteristics, pharmacokinetics, and clinical applications of different cytarabine administration routes.
| Administration Route | Common Dosage Regimens & Schedules | Key Pharmacokinetic (PK) Parameters & Efficacy Determinants | Primary Clinical Applications & Efficacy Evidence |
|---|
| Intravenous (IV) Infusion [1] [2] | • Standard Dose: 100-200 mg/m² daily via continuous infusion over 5-10 days. [1] [2] • High Dose: 1000-3000 mg/m² over 1-3 hours, every 12 hours for several days. [1] [2] | • Achieves and maintains steady-state plasma concentrations. [3] • Prolonged exposure at cytotoxic levels, enhancing the formation of the active metabolite Ara-CTP. [3] [2] | • Induction and consolidation therapy for Acute Myeloid Leukemia (AML), often in combination with anthracyclines ("7+3" regimen). [1] [2] • High-dose therapy for refractory/relapsed leukemias and lymphomas. [1] [2] | | Subcutaneous (SC) [1] [4] | • Low-Dose: 10-20 mg/m² once or twice daily, often for 10-21 days per cycle. [4] [2] • Maintenance: 1 mg/kg once or twice weekly. [4] | • Rapid absorption and elimination; does not achieve steady state. [3] • Lower and more transient plasma concentrations compared to CIVI. [3] | • Low-dose therapy for elderly or less fit AML patients. [2] • Maintenance therapy for acute leukemias. [4] | | Intrathecal (IT) [1] [5] | • Conventional (Preservative-free): Up to 100 mg per dose, frequency varies. [4] • Liposomal (DepoCyt): 50 mg, administered less frequently than conventional this compound. [1] | • Direct delivery to the CSF, bypassing the blood-brain barrier. [1] • Liposomal formulation provides sustained release, maintaining cytotoxic concentrations in the CSF for >14 days. [1] | Prophylaxis and treatment of meningeal leukemia/lymphoma. [1] [5] Liposomal this compound has greater efficacy and less systemic toxicity compared to conventional IT this compound. [1] |
The efficacy of this compound depends on its intracellular metabolism to an active form and can be compromised by resistance mechanisms.
The following diagram illustrates the intracellular metabolism of this compound and key resistance mechanisms.
The data in the comparison table is derived from established clinical and preclinical studies.
The route of administration is a critical determinant of this compound's efficacy and toxicity profile.
Irritant;Health Hazard